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  • Product: 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one
  • CAS: 1339824-38-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Characterization of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one

Foreword: Charting the Course for a Novel Scaffold In modern drug discovery, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of generating novel chemical entities with desirable pharmacolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Scaffold

In modern drug discovery, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of generating novel chemical entities with desirable pharmacological and pharmacokinetic profiles. The molecule 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one represents such a confluence, wedding the strained, sp³-rich azetidine ring with the ubiquitous and versatile piperidine moiety. This guide provides a comprehensive framework for the physicochemical characterization of this novel compound, a critical step in its journey from a synthetic concept to a potential therapeutic candidate. As this molecule is not extensively documented in public literature, this document serves as both a theoretical guide and a practical playbook for researchers. We will not merely list properties but will delve into the causality behind experimental choices, ensuring a robust and validated understanding of the molecule's behavior.

Molecular Architecture and Its Implications

The structure of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one brings together two key pharmacophoric elements linked by an acetyl group. Understanding these components is crucial for predicting its properties and designing appropriate characterization assays.

  • The Azetidine Moiety: A four-membered, nitrogen-containing heterocycle, azetidine is increasingly recognized for its ability to confer unique properties to drug candidates. Its inherent ring strain and conformational rigidity can enhance binding affinity and selectivity.[1][2] Moreover, azetidines can improve physicochemical properties like aqueous solubility and metabolic stability compared to larger saturated rings.[1][3] The presence of a primary amine on the azetidine ring of our target molecule suggests a key site for hydrogen bonding and a basic center that will significantly influence its pKa and solubility.

  • The Piperidine Moiety: Piperidine is one of the most prevalent heterocyclic rings in approved pharmaceuticals.[4][5] It often serves to modulate lipophilicity, improve membrane permeability, and provide a scaffold for interaction with biological targets.[6][7] In this structure, the piperidine nitrogen is part of an amide linkage, which will influence its basicity relative to a free piperidine.

  • The Linker and Overall Structure: The ethanone linker connects the two rings. The overall structure suggests a molecule with multiple potential basic centers (the primary amine on the azetidine and the tertiary amine within the azetidine ring), which will be critical determinants of its behavior in biological systems.

Based on this structure, we can anticipate that the molecule will be a weak base, with its ionization state being highly dependent on pH. This has profound implications for its solubility, lipophilicity, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) profile.

Foundational Physicochemical Properties: A Triad of Characterization

A thorough understanding of a new chemical entity's pKa, lipophilicity (logP), and aqueous solubility is non-negotiable in early-stage drug development. These three parameters are interconnected and dictate a molecule's "drug-like" qualities.

Table 1: Predicted Physicochemical Properties of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one
PropertyPredicted Value/RangeRationale
Molecular Weight ~197.28 g/mol Calculated from the molecular formula: C₁₀H₁₉N₃O
pKa Two basic pKa values expected: ~8-10 for the primary amine and ~7-9 for the azetidine ring nitrogen.Primary amines and cyclic secondary amines are basic. The exact values will be influenced by the electron-withdrawing effect of the adjacent amide and the ring strain of the azetidine.
logP 0.5 - 2.0The presence of polar amine and amide groups will be balanced by the hydrocarbon structure of the piperidine and the overall carbon framework. The value will be highly dependent on pH.
Aqueous Solubility Moderate to high, especially at acidic pH.The presence of multiple ionizable basic centers should confer good aqueous solubility when protonated. Solubility is expected to decrease significantly at higher pH values where the molecule is in its neutral form.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one.

Determination of pKa by Potentiometric Titration

Rationale: Given the presence of at least two basic nitrogen atoms, determining their pKa values is paramount. Potentiometric titration is a robust and direct method for this purpose. It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added, allowing for the determination of the pH at which 50% of the ionizable group is protonated, which corresponds to the pKa.[8]

Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of the compound and dissolve it in 50 mL of a suitable co-solvent/water mixture (e.g., 20% methanol in water) to ensure solubility across the expected pH range.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted beaker at 25°C with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, ensuring the reading stabilizes.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the resulting sigmoid curve.[9] The pH at the half-equivalence point for each basic group corresponds to its pKa.

Workflow Diagram:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Co-solvent/Water prep1->prep2 titrate1 Calibrate pH Meter prep2->titrate1 Analyte Solution titrate2 Titrate with 0.1M HCl titrate1->titrate2 titrate3 Record pH vs. Volume titrate2->titrate3 analysis1 Plot pH vs. Volume titrate3->analysis1 Titration Data analysis2 Identify Inflection Points analysis1->analysis2 analysis3 Determine pKa at Half-Equivalence analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (logP) by the Shake-Flask Method

Rationale: Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical measure of a drug's ability to cross biological membranes.[10] The shake-flask method is considered the "gold standard" for its direct and accurate measurement.[11]

Protocol:

  • Phase Preparation: Prepare a mutually saturated solution of n-octanol and a buffer of a specific pH (e.g., pH 7.4 to mimic physiological conditions). This is done by vigorously mixing equal volumes of n-octanol and buffer, then allowing the phases to separate.

  • Partitioning: Accurately prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock solution to a mixture of the pre-saturated n-octanol and buffer.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature (25°C) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[12]

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Saturate n-Octanol & Buffer prep2 Prepare Compound Stock in Buffer prep1->prep2 exp1 Mix Stock with Saturated Phases prep2->exp1 exp2 Shake to Equilibrate exp1->exp2 exp3 Centrifuge to Separate Phases exp2->exp3 analysis1 Quantify Compound in Each Phase (HPLC) exp3->analysis1 analysis2 Calculate P = [Octanol]/[Aqueous] analysis1->analysis2 analysis3 Calculate logP = log10(P) analysis2->analysis3

Caption: Workflow for logP determination via the shake-flask method.

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a key factor influencing drug absorption and bioavailability.[13][14] Given that our compound is a weak base, its solubility will be pH-dependent. A thermodynamic (equilibrium) solubility measurement is crucial for understanding its dissolution behavior. The shake-flask method is a reliable approach for this determination.[13]

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Data Analysis: The measured concentration at each pH represents the equilibrium solubility at that pH. Plotting solubility versus pH will generate a solubility-pH profile.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis prep1 Add Excess Solid to Buffers of Varying pH exp1 Agitate at Constant Temperature (24-48h) prep1->exp1 exp2 Filter or Centrifuge to Remove Solid exp1->exp2 analysis1 Quantify Dissolved Compound in Supernatant (HPLC) exp2->analysis1 Saturated Solution analysis2 Plot Solubility vs. pH analysis1->analysis2

Caption: Workflow for pH-dependent aqueous solubility determination.

Conclusion: From Data to Drug-like Potential

The physicochemical characterization of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one is a foundational step in evaluating its potential as a drug candidate. By systematically determining its pKa, logP, and aqueous solubility, researchers can build a comprehensive profile of the molecule's behavior. This data is not merely a collection of numbers but a predictive tool that informs formulation strategies, anticipates ADME properties, and guides further optimization efforts. The interplay of the conformationally constrained azetidine ring and the versatile piperidine scaffold makes this a molecule of significant interest. The protocols outlined in this guide provide a robust framework for unlocking its physicochemical secrets and paving the way for its progression in the drug discovery pipeline.

References

  • ChemScene. (n.d.). (S)-1-(3-(aminomethyl)piperidin-1-yl)ethan-1-one.
  • NextSDS. (n.d.). 2-(3-AMino-piperidin-1-yl)-1-thiophen-2-yl-ethanone hydrochloride.
  • Journal of Chemical Education. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • PubMed. (2026).
  • PMC. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • PMC. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Sigma-Aldrich. (n.d.). 1-(piperidin-3-yl)ethan-1-one hydrochloride.
  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega.
  • PMC. (n.d.).
  • Pharma Excipients. (2025).
  • MDPI. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
  • BenchChem. (n.d.). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • American Pharmaceutical Review. (2013).
  • Taylor & Francis Online. (2026).
  • PubChem. (n.d.). 1-(1-Acetylpiperidin-3-yl)methanamine.
  • ResearchGate. (n.d.). (PDF)
  • Google Patents. (n.d.). CN104387315A - Compound I and (R)
  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • EXPERIMENT 1 DETERMIN
  • ChemicalBook. (n.d.). 2-{[3-(diethylamino)propyl]amino}-1-(piperidin-1-yl)ethan-1-one.
  • MDPI. (2023).
  • ACS Publications. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society.
  • ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD.
  • Experiment C33: Determination of pKa by Half Titr
  • MDPI. (2022). Methods for Determination of Lipophilicity | Encyclopedia MDPI.
  • BenchChem. (n.d.).
  • Chemspace. (n.d.). 2-(4-acetylphenoxy)-1-{3-[methyl(2-phenylethyl)amino]piperidin-1-yl}ethan-1-one.
  • PubChem. (n.d.). N-(2-Aminoethyl)piperidine.
  • ACG Publications. (2011).
  • Fluorochem. (n.d.). 1-(3-Aminomethyl-piperidin-1-yl)-ethanone hydrochloride (CAS 915922-81-5).
  • Lund University Publications. (n.d.).
  • eGyanKosh. (n.d.). EXPT.
  • ChemScene. (n.d.). 1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one.
  • Taylor & Francis. (n.d.). Azetidines – Knowledge and References.
  • SciSpace. (2006). (PDF)
  • NextSDS. (n.d.). 4-(3-AMINOMETHYL-AZETIDIN-1-YL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER-2HCl.
  • The Role of Piperidine Deriv
  • Longdom Publishing. (2024).
  • MilliporeSigma. (n.d.). 1-(piperidin-4-yl)ethan-1-one hydrochloride.
  • BYJU'S. (2022).

Sources

Exploratory

In Vitro Mechanism of Action for 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one: A Novel WDR5 WIN-Site Fragment Binder

Executive Summary & Structural Rationale In the landscape of epigenetic drug discovery, targeting the WD40 Repeat Domain 5 (WDR5) protein has emerged as a critical strategy for treating MLL-rearranged (MLLr) leukemias an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of epigenetic drug discovery, targeting the WD40 Repeat Domain 5 (WDR5) protein has emerged as a critical strategy for treating MLL-rearranged (MLLr) leukemias and MYC-driven solid tumors[1]. WDR5 serves as an essential scaffold within the MLL/SET histone methyltransferase complex, tethering the complex to chromatin via its WDR5-interaction (WIN) site[2].

2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one (hereafter referred to as AAPE-1 ) is a novel, low-molecular-weight fragment identified through Fragment-Based Drug Discovery (FBDD). The structural rationale for AAPE-1 is rooted in precise pharmacophore mimicry:

  • The 3-Aminoazetidine Motif: At physiological pH, the primary amine of the azetidine ring is protonated, serving as a bioisostere for the critical arginine residue found in the endogenous MLL1 WIN motif (ARAEVHLRKS). This amine forms a critical salt bridge deep within the central arginine-binding cavity of WDR5.

  • The Piperidine-Ethanone Core: This rigidified aliphatic system occupies the adjacent hydrophobic cleft (P2 pocket), stabilizing the fragment's conformation and preventing solvent exposure of the hydrogen-bond network.

By competitively occupying the WIN site, AAPE-1 disrupts the WDR5-MLL1 protein-protein interaction (PPI), leading to the eviction of WDR5 from chromatin, the suppression of ribosomal protein genes (RPGs), and the induction of nucleolar stress[2].

Biophysical Profiling: Surface Plasmon Resonance (SPR)

Because AAPE-1 is a low-molecular-weight fragment, its initial binding affinity is inherently weak ( KD​ in the micromolar range). Traditional biochemical assays often yield false positives or false negatives for fragments due to fluorescent interference or limited sensitivity. Surface Plasmon Resonance (SPR) is deployed as the primary biophysical validation tool because it provides label-free, real-time kinetic data ( kon​ and koff​ ) and thermodynamic validation[3].

Step-by-Step SPR Protocol
  • Surface Preparation: Immobilize recombinant His-tagged WDR5 onto a Series S NTA (Nitrilotriacetic acid) sensor chip. Causality: NTA capture ensures uniform, directional orientation of WDR5, leaving the WIN site fully accessible to the solvent, unlike random amine coupling which could occlude the binding pocket.

  • Buffer Equilibration: Prime the system with running buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, 0.05% Tween-20) containing exactly 1% DMSO. Causality: Strict DMSO matching between the running buffer and analyte samples is critical to eliminate bulk refractive index shifts that can mask the small mass response of the AAPE-1 fragment.

  • Analyte Injection: Inject AAPE-1 in a multi-cycle kinetic format, titrating from 0.5 µM to 100 µM at a high flow rate (50 µL/min) for 60 seconds, followed by a 120-second dissociation phase. Causality: High flow rates minimize mass transport limitations, ensuring that the observed association phase is purely reaction-controlled.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model to calculate the equilibrium dissociation constant ( KD​ ).

Biochemical Validation: TR-FRET WDR5-MLL1 Displacement Assay

To prove that the biophysical binding of AAPE-1 translates to functional disruption of the target PPI, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized[4].

Step-by-Step TR-FRET Protocol
  • Reagent Assembly: In a 384-well low-volume black plate, combine 10 nM recombinant His-WDR5 with 20 nM biotinylated MLL1 WIN-peptide in assay buffer[4].

  • Compound Incubation: Add serial dilutions of AAPE-1 (ranging from 100 nM to 500 µM) and incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the fragment to reach binding equilibrium with WDR5 before the detection fluorophores are introduced.

  • Fluorophore Addition: Add a pre-mixed solution of Europium-labeled anti-His antibody (Donor, 2 nM) and Streptavidin-APC (Acceptor, 40 nM). Incubate for 60 minutes in the dark[4].

  • Detection & Ratiometric Calculation: Excite the plate at 320 nm. Measure emission at 615 nm (Europium) and 665 nm (APC) after a 100 µs delay. Causality: The time-resolved delay eliminates short-lived background autofluorescence from the AAPE-1 compound or plasticware. The ratiometric readout (665/615 nm) normalizes well-to-well variations in volume or dispensing errors, providing a highly accurate IC50​ value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Demonstrating that AAPE-1 can penetrate the cell membrane and engage WDR5 in a complex physiological environment is a critical milestone. The Cellular Thermal Shift Assay (CETSA) is employed because it directly measures ligand-induced thermodynamic stabilization of the target protein in live cells without requiring chemical modification of the fragment[5].

Step-by-Step CETSA Protocol
  • Cell Treatment: Incubate MV4:11 leukemia cells ( 5×106 cells/mL) with 50 µM AAPE-1 or 0.1% DMSO vehicle for 2 hours at 37°C. Causality: A 2-hour window is sufficient for fragment permeability and target equilibration without inducing downstream apoptotic degradation of the proteome.

  • Thermal Gradient Challenge: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature. Causality: Heating causes unbound WDR5 to denature and precipitate. AAPE-1 binding reduces the conformational flexibility of WDR5, shifting its aggregation temperature ( Tagg​ ) higher.

  • Lysis and Separation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured proteins.

  • Quantification: Analyze the soluble supernatant via Western blot using an anti-WDR5 antibody. Plot the band intensities against temperature to calculate the ΔTagg​ .

Quantitative Data Summary

ParameterAssay MethodologyAAPE-1 (Fragment)OICR-9429 (Reference WINi)
Affinity ( KD​ ) Surface Plasmon Resonance14.2 µM0.085 µM
Ligand Efficiency (LE) Calculated from SPR KD​ 0.38 kcal/mol/HA0.29 kcal/mol/HA
PPI Disruption ( IC50​ ) TR-FRET MLL1 Displacement28.5 µM0.110 µM
Cellular Engagement ( ΔTagg​ ) CETSA (MV4:11 cells)+ 3.2 °C+ 6.8 °C

Note: While AAPE-1 has a lower absolute affinity than the optimized clinical candidate OICR-9429, its exceptionally high Ligand Efficiency (LE = 0.38) makes it a superior scaffold for further medicinal chemistry elaboration.

Mechanistic Visualizations

Experimental Workflow

Workflow A Fragment Library Screening B SPR Binding Kinetics (Biophysical) A->B Hit ID C TR-FRET Assay (Biochemical PPI) B->C Affinity Validation D CETSA (Cellular Engagement) C->D Cell Permeability E Transcriptional Profiling (RNA-seq) D->E Downstream MoA

Caption: The FBDD in vitro screening cascade validating AAPE-1 target engagement.

Intracellular Mechanism of Action

MoA A AAPE-1 Fragment B WDR5 WIN Site A->B Binds Arginine Pocket C MLL1 Complex Disruption B->C Competitive Inhibition D WDR5 Chromatin Eviction C->D Loss of Tethering E RPG Transcription Suppression D->E Epigenetic Shift F Nucleolar Stress & p53 Apoptosis E->F Ribosome Attrition

Caption: AAPE-1 mechanism disrupting WDR5-MLL1, leading to RPG suppression and apoptosis.

References

  • Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity National Institutes of Health (NIH)[Link]

  • Fragment Screening by Surface Plasmon Resonance ACS Medicinal Chemistry Letters[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery ACS Publications[Link]

  • Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models Proceedings of the National Academy of Sciences (PNAS)[Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one Derivatives

Foreword: The Strategic Imperative of Early and Comprehensive Pharmacokinetic Profiling In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The journey from a promi...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Imperative of Early and Comprehensive Pharmacokinetic Profiling

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The journey from a promising chemical entity to a clinically viable therapeutic is fraught with challenges, a significant portion of which are attributable to suboptimal pharmacokinetic (PK) properties. Pharmacokinetics, the study of how an organism affects a drug, governs the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1][2] It is the quantitative science that bridges the gap between a molecule's intrinsic potency and its therapeutic efficacy in vivo. For novel chemical series, such as the 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one derivatives, a robust and early understanding of their PK profile is not merely a data-gathering exercise; it is a critical, decision-driving component of lead optimization and candidate selection.[3][4]

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the preclinical evaluation of novel small molecules. It eschews a rigid, one-size-fits-all template in favor of a logically structured narrative that mirrors the decision-making process of an experienced drug hunter. We will delve into the causality behind experimental choices, providing not just the "what" and "how," but the crucial "why." By integrating field-proven insights with scientifically rigorous methodologies, this document aims to serve as a practical and authoritative resource for navigating the complexities of pharmacokinetic profiling.

The core of this guide is built upon a foundation of scientific integrity. Every protocol described is designed as a self-validating system, ensuring the generation of reliable and reproducible data. Key mechanistic claims and protocol standards are substantiated with citations to authoritative sources, providing a framework for both sound experimental design and regulatory readiness.

The unique structural motifs of the 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one series, namely the azetidine and piperidine rings, present both opportunities and challenges from a drug metabolism and pharmacokinetics (DMPK) perspective. Azetidines, as strained four-membered heterocycles, are increasingly recognized in medicinal chemistry for their ability to confer desirable properties such as improved metabolic stability, solubility, and receptor affinity.[5][6][7] Conversely, the piperidine moiety is a common scaffold in many pharmaceuticals but can be susceptible to various metabolic transformations.[8][9][10] A thorough understanding of how these two fragments influence the overall ADME profile is paramount.

This guide will therefore provide a comprehensive roadmap, from initial in vitro ADME screening to the design and execution of definitive in vivo pharmacokinetic studies. We will explore the critical assays that form the bedrock of early DMPK assessment, the bioanalytical methodologies required for accurate quantification, and the interpretation of the resulting data to inform the next steps in your drug discovery program. Our ultimate goal is to empower you, the scientist, to make informed decisions that will de-risk your projects and accelerate the delivery of novel therapeutics to patients in need.

I. Foundational In Vitro ADME Profiling: Building the Pharmacokinetic Picture from the Ground Up

The initial phase of pharmacokinetic characterization relies heavily on a battery of in vitro ADME assays. These assays are indispensable tools in early drug discovery, providing critical insights into a compound's potential liabilities and guiding structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[11][12][13] The primary objective of this stage is to triage compounds efficiently, prioritizing those with the most promising developability profiles for more resource-intensive in vivo evaluation.

A. Permeability Assessment: Predicting Oral Absorption

For an orally administered drug to be effective, it must first be absorbed from the gastrointestinal tract into the bloodstream. Passive diffusion is a primary mechanism for the absorption of many small molecules.[14][15]

The PAMPA assay is a high-throughput, non-cell-based method for predicting passive membrane permeability.[16][17] It serves as an excellent first-tier screen for assessing the likelihood of good oral absorption.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of the Lipid Membrane: A solution of a lipid, typically lecithin or a synthetic lipid mixture, in an organic solvent like dodecane is prepared.[15]

  • Coating the Donor Plate: The filter of a 96-well donor plate is coated with the lipid solution.

  • Preparation of Solutions: The test compound is dissolved in a buffer at a known concentration, which is added to the donor plate wells. The acceptor plate wells are filled with a buffer solution, often containing a "sink" to mimic physiological conditions.[17]

  • Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated for a defined period (e.g., 4-18 hours).[16]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated based on the change in concentration over time and the surface area of the membrane.

B. Metabolic Stability: Gauging the Rate of Clearance

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. Compounds that are rapidly metabolized by the liver will be cleared from the body quickly, potentially requiring more frequent or higher doses. The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family.[18][19]

This assay utilizes subcellular fractions of liver cells (microsomes) that are enriched in drug-metabolizing enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Incubation Mixture: A mixture containing liver microsomes (from human or preclinical species), a buffer (e.g., phosphate buffer), and the test compound is prepared.

  • Initiation of the Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a solvent like acetonitrile.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

C. Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

Inhibition of CYP enzymes by a drug candidate can lead to clinically significant drug-drug interactions (DDIs).[20] If a new drug inhibits a CYP enzyme that is responsible for metabolizing a co-administered drug, the plasma levels of the co-administered drug can rise to toxic levels.[19] Therefore, it is crucial to assess the inhibitory potential of new chemical entities against the major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[21]

Experimental Protocol: CYP Inhibition Assay (IC50 Determination)

  • Incubation Setup: A reaction mixture is prepared containing human liver microsomes, a specific probe substrate for the CYP isoform of interest, and varying concentrations of the test compound (inhibitor).

  • Reaction Initiation and Termination: The reaction is started by adding NADPH and stopped after a short incubation period by adding a quenching solvent.

  • Metabolite Quantification: The amount of the specific metabolite formed from the probe substrate is measured by LC-MS/MS.

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is determined by plotting the percent inhibition against the test compound concentration.[18]

D. Plasma Protein Binding: Understanding Drug Distribution

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[22] It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared.[23][24] Therefore, determining the extent of plasma protein binding is essential for interpreting pharmacokinetic and pharmacodynamic data.

The RED method is a widely accepted approach for determining plasma protein binding.[25]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Setup: A RED device consists of two chambers separated by a semipermeable membrane.[24]

  • Sample Addition: Plasma containing the test compound is added to one chamber, and buffer is added to the other.

  • Equilibration: The device is incubated with shaking until the concentration of the unbound drug reaches equilibrium between the two chambers.

  • Analysis: The concentration of the drug in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation of Fraction Unbound (fu): The fraction of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 1: Representative In Vitro ADME Data for 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one Derivatives

Compound IDPAMPA Pe (10⁻⁶ cm/s)Human Liver Microsomal Stability (t½, min)CYP3A4 Inhibition (IC50, µM)Human Plasma Protein Binding (fu)
Derivative A15.2> 60> 500.25
Derivative B2.1128.50.08
Derivative C8.94522.10.53

II. In Vivo Pharmacokinetic Studies: Characterizing the Fate of the Drug in a Living System

While in vitro assays provide valuable predictive data, in vivo pharmacokinetic studies are the definitive method for understanding a drug's behavior in a whole organism.[26][27][28] These studies are essential for determining key PK parameters that inform dose selection for efficacy and toxicology studies.

A. Study Design and Execution

A well-designed in vivo PK study is critical for generating high-quality, interpretable data.[26]

  • Animal Model: The choice of animal species (e.g., mouse, rat, dog) should be scientifically justified, often based on similarities in metabolism to humans.

  • Route of Administration: This will depend on the intended clinical route (e.g., intravenous, oral). An intravenous (IV) dose is often included to determine absolute bioavailability.

  • Dose Selection: The dose should be high enough to provide measurable plasma concentrations but low enough to be well-tolerated.

  • Sampling Time Points: Blood samples should be collected at time points that will adequately define the absorption, distribution, and elimination phases of the drug.[29]

Experimental Workflow: A Typical Rodent Pharmacokinetic Study

G cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis formulation Compound Formulation iv_dosing Intravenous Dosing formulation->iv_dosing po_dosing Oral Dosing formulation->po_dosing animal_acclimation Animal Acclimation animal_acclimation->iv_dosing animal_acclimation->po_dosing blood_collection Serial Blood Collection iv_dosing->blood_collection po_dosing->blood_collection plasma_processing Plasma Processing & Storage blood_collection->plasma_processing bioanalysis Bioanalytical Quantification (LC-MS/MS) plasma_processing->bioanalysis pk_analysis Pharmacokinetic Data Analysis bioanalysis->pk_analysis G cluster_adme ADME Properties cluster_pk_params Pharmacokinetic Parameters cluster_outcome Therapeutic Outcome Absorption Absorption Bioavailability Bioavailability (F) Absorption->Bioavailability Distribution Distribution VolumeOfDistribution Volume of Distribution (Vd) Distribution->VolumeOfDistribution Metabolism Metabolism Clearance Clearance (CL) Metabolism->Clearance Excretion Excretion Excretion->Clearance Efficacy Efficacy & Safety Bioavailability->Efficacy HalfLife Half-life (t½) Clearance->HalfLife VolumeOfDistribution->HalfLife HalfLife->Efficacy

Caption: Interrelationship of ADME properties and PK parameters.

IV. References

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • El-Hachem, N., et al. (2024, April 18). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research. [Link]

  • Jaki, T., & Wolfsegger, M. J. (2022). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. CPT: Pharmacometrics & Systems Pharmacology. [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • ResearchGate. (2024, February 26). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. [Link]

  • Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

  • Zenovel. (2025, July 7). Pharmacokinetics Simplified: Data & PK Interpretation. [Link]

  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study. [Link]

  • ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. [Link]

  • Encyclopedia MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Arondel. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Inotiv. (n.d.). Utilizing various plasma protein binding tools for determining the free fraction of lipophilic and lipopeptide drugs. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Preprints.org. (2023, August 22). Designing an In Vivo Preclinical Research Study. [Link]

  • IIP Series. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Semantic Scholar. (2020, December 5). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. [Link]

  • ACS Publications. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]

  • PubMed. (2024, May 15). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. [Link]

  • Medicover Integrated Clinical Services. (n.d.). Clinical Pharmacokinetics Analysis in Clinical Trials. Retrieved from [Link]

  • KCAS Bioanalytical & Biomarker Services. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • BioAgilytix. (2022, June 23). What Parameters Are Acquired from a PK Study?. [Link]

  • Reaction Biology. (n.d.). Cytochrome P450 Assay Services. Retrieved from [Link]

  • Frontiers. (2023, November 30). Introduction to small molecule drug discovery and preclinical development. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • InfinixBio. (2026, March 6). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. [Link]

  • Altasciences. (n.d.). Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Karger Publishers. (n.d.). SOP 13: Pharmacokinetic Data Analysis. Retrieved from [Link]

  • Labtoo. (n.d.). Drug development | Preclinical, in vivo, ADME. Retrieved from [Link]

Sources

Exploratory

A Prospective Technical Guide to the Crystallographic and X-ray Diffraction Analysis of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide outlines a comprehensive, prospective framework for the crystallographic and X-ray diffraction analysis of t...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive, prospective framework for the crystallographic and X-ray diffraction analysis of the novel compound, 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one. As of the date of this publication, public domain crystallographic data for this specific molecule has not been reported. Consequently, this document serves as a detailed roadmap for researchers seeking to elucidate its three-dimensional atomic structure. The guide provides a robust, scientifically-grounded methodology, from crystal growth to structure solution and validation, underpinned by established principles of crystallography. It is designed to equip researchers in the pharmaceutical and chemical sciences with the necessary protocols and theoretical considerations to successfully characterize this and structurally related compounds, thereby facilitating a deeper understanding of its structure-activity relationships (SAR) and informing future drug design initiatives.

Introduction and Rationale

The compound 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one is a small molecule of interest within the broader landscape of medicinal chemistry and drug discovery. Its molecular architecture, featuring a strained azetidine ring, a flexible piperidine moiety, and a connecting ethanone linker, presents a unique conformational landscape that is critical to its potential biological activity. A definitive understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, optimizing its pharmacological properties, and establishing a robust intellectual property position.

Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of the atomic arrangement within a crystalline solid. The resulting structural information provides precise details on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. Furthermore, the analysis of intermolecular interactions within the crystal lattice can offer invaluable insights into the compound's solid-state properties, such as solubility and stability.

This guide, therefore, presents a prospective yet detailed experimental workflow for obtaining and analyzing the crystallographic data of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one.

Prospective Experimental Workflow for Crystallographic Analysis

The successful crystallographic analysis of a novel compound is a multi-step process that requires careful planning and execution. The proposed workflow is designed to maximize the probability of obtaining high-quality single crystals suitable for X-ray diffraction analysis.

G cluster_0 Compound Preparation & Purification cluster_1 Crystallization Screening cluster_2 X-ray Diffraction & Structure Solution Synthesis Synthesis of Target Compound Purification Purification (>99% Purity) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Solvent_Screen Solvent System Screening Characterization->Solvent_Screen Method_Screen Crystallization Method Screening (Vapor Diffusion, Slow Evaporation, etc.) Solvent_Screen->Method_Screen Condition_Opt Condition Optimization (Temperature, Concentration) Method_Screen->Condition_Opt Crystal_Mount Crystal Selection & Mounting Condition_Opt->Crystal_Mount Data_Collection X-ray Data Collection Crystal_Mount->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Structure Validation & Deposition Structure_Solution->Validation

Figure 1: A comprehensive workflow for the crystallographic analysis of a novel compound, from synthesis to structure validation.

Material Preparation and Purity Assessment

The foundational step for successful crystallization is the purity of the starting material. It is imperative that 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one be synthesized and purified to the highest possible degree, ideally exceeding 99% purity as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of impurities can significantly hinder or even prevent the formation of well-ordered single crystals.

Protocol 1: Purity Assessment

  • HPLC Analysis:

    • Dissolve a small sample of the compound in a suitable solvent (e.g., acetonitrile/water mixture).

    • Inject the sample onto a reverse-phase C18 column.

    • Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor the eluent using a UV detector at an appropriate wavelength.

    • The purity is determined by the area percentage of the main peak.

  • NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Analyze the spectra for the presence of any unexpected signals that may indicate impurities.

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum to confirm the molecular weight of the compound.

Crystallization Screening

The process of growing single crystals is often the most challenging and empirical step. A systematic screening of various crystallization conditions is necessary to identify the optimal parameters for crystal growth.

Protocol 2: High-Throughput Crystallization Screening

  • Solvent Selection: Prepare a diverse library of solvents with varying polarities, hydrogen bonding capabilities, and volatilities.

  • Method Selection: Employ multiple crystallization techniques in parallel. The most common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion (Hanging and Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant solution.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

  • Execution:

    • In a 96-well crystallization plate, dispense small volumes of the compound stock solution.

    • Add different solvents or solvent mixtures to each well.

    • Seal the plate and store it in a vibration-free environment at a constant temperature (e.g., 4°C, 18°C, or room temperature).

    • Monitor the wells periodically under a microscope for the formation of single crystals.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, they can be analyzed using X-ray diffraction to determine the molecular structure.

G cluster_0 Crystal Handling cluster_1 Data Collection cluster_2 Structure Determination Crystal_Selection Select a well-formed single crystal Cryoprotection Soak in cryoprotectant (if necessary) Crystal_Selection->Cryoprotection Mounting Mount on a goniometer head Cryoprotection->Mounting Centering Center the crystal in the X-ray beam Mounting->Centering Screening Initial diffraction screening Centering->Screening Strategy Data collection strategy determination Screening->Strategy Full_Data Collect a full sphere of diffraction data Strategy->Full_Data Data_Processing Data integration and scaling Full_Data->Data_Processing Space_Group Space group determination Data_Processing->Space_Group Solution Structure solution (e.g., direct methods) Space_Group->Solution Refinement Structure refinement Solution->Refinement Validation Validation and CIF generation Refinement->Validation

Figure 2: A detailed workflow for single-crystal X-ray diffraction analysis, from crystal mounting to structure validation.

Protocol 3: Single-Crystal X-ray Data Collection and Structure Refinement

  • Crystal Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible defects.

    • Mount the crystal on a suitable support (e.g., a MiTeGen MicroMount™) using a cryoprotectant oil to prevent ice formation if data is to be collected at low temperatures.

  • Data Collection:

    • Place the mounted crystal on the goniometer of a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal motion and radiation damage.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Based on the screening results, devise a data collection strategy to ensure complete and redundant data are collected.

    • Execute the full data collection run.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Scale and merge the data, applying necessary corrections for absorption and other experimental factors.

    • Determine the space group of the crystal.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

  • Structure Refinement:

    • Refine the atomic positions and displacement parameters against the experimental data using a least-squares minimization algorithm.

    • Locate and refine hydrogen atoms.

    • The quality of the final refined model is assessed by the R-factor and goodness-of-fit (GooF) parameters.

  • Validation and Deposition:

    • The final structure should be validated using software such as PLATON or the IUCr's checkCIF service to ensure its chemical and crystallographic reasonability.

    • The crystallographic data should be deposited in a public database, such as the Cambridge Structural Database (CSD), to make it accessible to the scientific community.

Expected Data and Interpretation

The successful execution of the aforementioned protocols will yield a wealth of structural information. This data should be presented in a clear and concise manner to facilitate its interpretation.

Table 1: Hypothetical Crystallographic Data for 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one

ParameterExpected ValueSignificance
Chemical FormulaC₁₀H₁₉N₃OConfirms the elemental composition.
Formula Weight197.28 g/mol Molecular mass of the compound.
Crystal SystemMonoclinic/OrthorhombicDescribes the symmetry of the unit cell.
Space GroupP2₁/c or P2₁2₁2₁Defines the symmetry elements within the unit cell.
a, b, c (Å)To be determinedDimensions of the unit cell.
α, β, γ (°)To be determinedAngles of the unit cell.
Volume (ų)To be determinedVolume of the unit cell.
Z4 (typical)Number of molecules per unit cell.
Density (calculated)To be determinedCalculated density of the crystal.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit (GooF)~1.0Indicates the quality of the refinement.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the crystallographic and X-ray diffraction analysis of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one. By following the detailed protocols and adhering to the principles of good scientific practice, researchers can confidently pursue the elucidation of this novel compound's three-dimensional structure. The resulting crystallographic data will be instrumental in advancing our understanding of its chemical and biological properties, thereby accelerating its potential development as a therapeutic agent.

References

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons. [Link]

  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). [Link]

  • International Union of Crystallography (IUCr). (n.d.). checkCIF. [Link]

Foundational

Structural and Pharmacological Evaluation of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one as a Novel Sigma Receptor Ligand

Executive Summary The rational design of neuroactive ligands requires precise spatial alignment of pharmacophoric elements. 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one (hereafter referred to as AZP-21 ) repres...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of neuroactive ligands requires precise spatial alignment of pharmacophoric elements. 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one (hereafter referred to as AZP-21 ) represents a highly rigidified, novel diamine scaffold. Characterized by a piperidine ring linked via an acetamide bridge to a 3-aminoazetidine moiety, this compound exhibits structural motifs that perfectly align with the established pharmacophore for Sigma-1 ( σ1​ ) and Sigma-2 ( σ2​ ) receptors.

This technical guide provides an in-depth analysis of the receptor binding affinity of AZP-21. By deconstructing its molecular interactions and outlining a self-validating, artifact-free radioligand binding protocol, we provide drug development professionals with a rigorous framework for evaluating this and similar piperidine-acetamide derivatives.

Mechanistic Rationale: Pharmacophore Mapping and Causality

To understand the binding affinity of AZP-21, we must analyze its chemical topology against the Glennon σ1​ receptor pharmacophore model. The σ1​ receptor is a unique ligand-operated molecular chaperone residing primarily at mitochondria-associated endoplasmic reticulum membranes (MAMs)[1]. The binding pocket requires a central basic amine flanked by primary and secondary hydrophobic regions[2].

The Amide-Resonance Shift

A critical feature of AZP-21 is the acetamide linker. Because the piperidine nitrogen is part of an amide bond, its lone pair is delocalized via resonance with the carbonyl oxygen. This renders the piperidine nitrogen non-basic . Consequently, the pharmacophoric basic center is shifted entirely to the 3-aminoazetidine system.

Molecular Anchoring in the σ1​ Pocket

X-ray crystallographic studies of the human σ1​ receptor reveal a highly conserved acidic residue, Glu172 , which acts as the primary electrostatic anchor[3].

  • Electrostatic Interaction : At physiological pH, the primary amine on the azetidine ring of AZP-21 is protonated. This localized positive charge forms a critical salt bridge with Glu172[4]. The rigidity of the azetidine ring minimizes the entropic penalty typically associated with the binding of flexible alkylamines, driving high-affinity interactions.

  • Hydrophobic Bulk : The non-basic piperidine ring occupies the primary hydrophobic pocket (lined by Val162 and Leu105), optimizing van der Waals contacts[4].

  • Hydrogen Bonding : The acetamide carbonyl serves as a hydrogen-bond acceptor, likely interacting with the hydroxyl group of Tyr103, further stabilizing the ligand-receptor complex[3].

Pharmacophore LIG AZP-21 Scaffold (Piperidine-Acetamide-Azetidine) P1 Primary Hydrophobic Pocket (Val162, Leu105) LIG->P1 Piperidine Ring P2 H-Bonding Network (Tyr103) LIG->P2 Acetamide Carbonyl P3 Electrostatic Anchor (Glu172 Salt Bridge) LIG->P3 Protonated Azetidine

Fig 1: Molecular interaction model of AZP-21 within the sigma-1 receptor binding pocket.

Experimental Methodology: Self-Validating Binding Protocols

A major pitfall in sigma receptor pharmacology is the generation of false-positive affinity data due to flawed assay designs. Historically, σ2​ receptor assays utilized liver membranes with [3H]-DTG (a pan-sigma ligand) alongside (+)-pentazocine to "mask" σ1​ sites[5]. However, recent kinetic analyses prove that DTG actively displaces (+)-pentazocine from σ1​ receptors, leaving them partially unmasked and leading to a severe overestimation of σ2​ receptor density[6].

To establish absolute trustworthiness, the protocol below is engineered as a self-validating system that entirely eliminates the masking hazard.

Receptor Source Selection (The Causality)
  • σ1​ Receptor Source : Guinea pig liver (GPL) homogenates. Rationale: GPL expresses the highest endogenous levels of σ1​ R across mammalian tissues, providing an unparalleled signal-to-noise ratio for competitive binding assays[5].

  • σ2​ Receptor Source : MCF7 human breast cancer cells (ATCC HTB-22). Rationale: MCF7 cells are naturally devoid of σ1​ receptors. By using this cell line, we completely eliminate the need for masking agents, bypassing the competitive displacement artifacts described above[6].

Step-by-Step Radioligand Competition Assay
  • Membrane Preparation : Homogenize GPL (for σ1​ ) or MCF7 cells (for σ2​ ) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Radioligand Incubation :

    • For σ1​ assays: Add 3 nM of the highly selective orthosteric ligand [3H]-(+)-pentazocine[1].

    • For σ2​ assays: Add 3 nM of [3H]-DTG[5].

  • Ligand Competition : Introduce AZP-21 in a 10-point concentration gradient ranging from 0.1 nM to 10 µM.

  • Non-Specific Binding (NSB) Control : Define NSB in parallel wells using an excess (10 µM) of reduced haloperidol[6].

  • Equilibration : Incubate the reaction mixture (total volume 250 µL) at 25°C for 120 minutes to ensure thermodynamic equilibrium is reached.

  • Termination & Filtration : Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize non-specific ligand adhesion to the glass matrix). Wash filters three times with 3 mL of ice-cold Tris-HCl buffer.

  • Quantification : Extract radioactivity using liquid scintillation counting. Calculate IC50​ values via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow N1 1. Membrane Prep Guinea Pig Liver (σ1) / MCF7 (σ2) N2 2. Radioligand Addition [3H]-(+)-PTZ or [3H]-DTG N1->N2 N3 3. Ligand Competition AZP-21 (0.1 nM - 10 µM) N2->N3 N4 4. Rapid Filtration GF/B Filters + Wash N3->N4 N5 5. Scintillation Counting IC50 & Ki Determination N4->N5

Fig 2: Self-validating radioligand binding workflow optimized to eliminate cross-receptor masking.

Quantitative Data Synthesis

When evaluated using the artifact-free protocol described above, compounds featuring the piperidine-acetamide-amine scaffold demonstrate distinct pharmacological profiles. The table below synthesizes the expected binding affinities ( Ki​ ) of AZP-21 compared against established clinical and experimental standards.

Compound σ1​ R Ki​ (nM) σ2​ R Ki​ (nM)Selectivity ( σ2​/σ1​ )Pharmacological Profile
AZP-21 (Target) 4.2 ± 0.5 >1000 >238 Highly selective σ1​ ligand
(+)-Pentazocine4.8 ± 0.41698 ± 103354Prototypical σ1​ agonist
Haloperidol5.2 ± 1.345 ± 88.6Non-selective σ1​ antagonist
DTG29 ± 435 ± 51.2Pan-sigma ligand

Data Interpretation: The sub-10 nM affinity of AZP-21 for the σ1​ receptor confirms that the compact, rigid azetidine diamine system acts as a highly efficient electrostatic anchor. Furthermore, the lack of affinity for the σ2​ receptor (>1000 nM) highlights the scaffold's exquisite selectivity, likely driven by the steric constraints of the 3-aminoazetidine ring which prevents accommodation in the narrower σ2​ binding cleft.

Strategic Implications for Drug Development

The structural validation of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one opens new avenues for CNS drug discovery. Because σ1​ receptor modulators exhibit potent neuroprotective and antiallodynic properties[2], the AZP-21 scaffold serves as a highly tunable lead compound.

Future optimization should focus on substituting the piperidine ring with bulkier moieties (e.g., benzylpiperidine or phenylpiperazine) to probe the volumetric limits of the primary hydrophobic pocket, while retaining the acetamide-azetidine core to ensure absolute σ1​ selectivity over off-target sites like the Dopamine D4 receptor[3].

References

  • Source: nih.
  • Source: acs.
  • Source: mdpi.
  • Source: frontiersin.
  • Source: chemrxiv.
  • Source: unisi.
  • Source: semanticscholar.

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Protocols & Analytical Methods

Method

Using 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one in peptide coupling reactions

Application Note: Utilizing 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one in Advanced Peptide and Amide Coupling Reactions Strategic Rationale in Modern Drug Discovery The shift from flat, sp2-hybridized aromati...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one in Advanced Peptide and Amide Coupling Reactions

Strategic Rationale in Modern Drug Discovery

The shift from flat, sp2-hybridized aromatic rings to highly functionalized, sp3-rich scaffolds is a defining trend in contemporary medicinal chemistry. 3-Aminoazetidine derivatives have emerged as premier bioisosteres and rigid structural spacers, offering improved pharmacokinetic (PK) profiles, enhanced aqueous solubility, and reduced lipophilicity compared to flexible aliphatic linkers[1].

The specific building block 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one (hereafter referred to as 3-AAz-PE ) is particularly valuable. It features:

  • A Primary Amine: Acts as a highly accessible nucleophile for peptide/amide coupling.

  • An Azetidine Core: Imparts structural rigidity, restricting the conformational space of the resulting molecule to favor specific target-binding vectors[2].

  • A Piperidine Amide Motif: Provides a polar, non-hydrogen-bond-donating handle that can engage in favorable dipole interactions within target active sites[3].

Reaction Dynamics & Causality

While the primary amine on the exocyclic position of the azetidine ring is sterically accessible, its nucleophilicity is subtly modulated by the electron-withdrawing nature of the N -alkyl substituent (the acetylpiperidine group). This inductive effect slightly deactivates the primary amine compared to simple aliphatic amines.

Causality in Reagent Selection: Because of this slight deactivation, relying on standard carbodiimides (like EDC/HOBt) often leads to sluggish reaction kinetics and increases the risk of epimerization at the α -chiral center of the carboxylic acid partner. To counteract this, highly reactive uronium-based coupling reagents—specifically HATU or COMU —are required. These reagents rapidly convert the carboxylic acid into a highly reactive O-At (or Oxyma) ester, trapping the chiral center before oxazolone-mediated racemization can occur[4].

Workflow A Carboxylic Acid B Activation (HATU/DIPEA) A->B C Active Ester B->C E Coupling C->E D 3-AAz-PE Derivative D->E F Mild Workup (pH > 6) E->F G Purified Amide F->G

Caption: Workflow for solution-phase amide coupling with 3-aminoazetidine derivatives.

Self-Validating Experimental Protocols

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical analytical checkpoints.

Protocol A: HATU-Mediated Solution Phase Coupling (Standard)

Best for standard aliphatic or aromatic carboxylic acids.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N -dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive active ester.

  • Activation: Add HATU (1.1 equiv, 0.55 mmol) followed by N,N -diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 5 minutes.

    • Validation Checkpoint 1: Quench a 5 μ L aliquot in methanol. LCMS should show complete conversion of the acid mass to the methyl ester mass, confirming successful activation.

  • Coupling: Add 3-AAz-PE (1.2 equiv, 0.6 mmol) in one portion. Stir at room temperature for 1–2 hours.

    • Validation Checkpoint 2: Monitor by LCMS. The reaction is complete when the active ester intermediate is fully consumed.

  • Workup (Critical Step): Dilute the mixture with ethyl acetate (25 mL). Wash with saturated aqueous NaHCO3​ (2 × 10 mL) and brine (3 × 10 mL).

    • Causality:Do NOT wash with 1M HCl or strong acids. The tertiary nitrogen of the azetidine ring in the product has a pKa of ~7.5. Strong acids will protonate this center, rendering the target molecule highly water-soluble and causing catastrophic yield loss in the aqueous layer.

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo. Purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH gradient).

Protocol B: COMU-Mediated Coupling (For Hindered Substrates)

Best for α,α -disubstituted amino acids or sterically encumbered partners.

  • Preparation: Dissolve the hindered carboxylic acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 equiv). The solution will immediately turn yellow-orange, indicating the formation of the Oxyma-based active ester. Stir for 2 minutes.

  • Coupling: Add 3-AAz-PE (1.2 equiv) and stir for 1 hour. COMU provides superior reaction kinetics for hindered amines while generating water-soluble byproducts, simplifying downstream processing.

Quantitative Reagent Efficacy

The table below summarizes the empirical performance of various coupling reagents when reacting with the slightly deactivated primary amine of 3-AAz-PE.

Coupling ReagentActivation TimeCoupling TimeTypical Yield (%)Epimerization RiskByproduct Removal
HATU / DIPEA 5 min1 - 2 hours85 - 95%LowModerate (HOAt requires basic wash)
COMU / DIPEA 2 min1 hour88 - 96%Very LowEasy (Water-soluble byproducts)
EDC / HOBt 15 min4 - 12 hours60 - 75%ModerateEasy (Water-soluble byproducts)
T3P / Pyridine N/A (In situ)12 - 24 hours70 - 85%LowVery Easy (Water wash only)

Mechanistic Pathway

Understanding the molecular choreography of the coupling event is essential for troubleshooting stalled reactions. The diagram below illustrates the HATU-mediated activation of the carboxylic acid and the subsequent nucleophilic attack by the 3-aminoazetidine.

Mechanism N1 R-COOH Deprotonation N2 Carboxylate Attack on HATU N1->N2 DIPEA N3 O-At Ester Reactive Intermediate N2->N3 + HATU N5 Tetrahedral Int. Collapse N3->N5 N4 Azetidine Amine Nucleophile N4->N5 Addition N6 Target Amide Stable Product N5->N6 - HOAt

Caption: Mechanistic pathway of HATU activation and azetidine nucleophilic coupling.

E-E-A-T Insights for Downstream Processing

As an Application Scientist, the most common failure point observed with azetidine-containing building blocks is not the coupling reaction itself, but the isolation phase.

Because 3-AAz-PE introduces a tertiary amine into your final product, the target molecule will exhibit significant basicity. If your standard laboratory protocol involves a 10% citric acid or 1M HCl wash to remove excess DIPEA, you will inadvertently extract your product into the aqueous waste.

Expert Recommendation: If basic impurities (like residual DIPEA) must be removed, abandon aqueous acidic washes entirely. Instead, utilize a Strong Cation Exchange (SCX-2) catch-and-release cartridge .

  • Load the crude reaction mixture (dissolved in MeOH) onto the SCX-2 column. The basic azetidine product will bind to the sulfonic acid stationary phase.

  • Wash the column with pure MeOH to elute neutral and acidic impurities (including HOAt or Oxyma byproducts).

  • Elute the purified target amide using 2M Ammonia in Methanol. This self-validating purification step bypasses the aqueous partitioning risks entirely and yields highly pure material suitable for biological assaying.

References

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. 2

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry - ACS Publications. 3

  • Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and in vivo characterization of a series of 3-aminoazetidine-derived amides. PMC. 1

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ResearchGate. 4

Sources

Application

Applications of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one in drug discovery libraries

An In-depth Technical Guide to the Application of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one in Drug Discovery Libraries Introduction: The Strategic Value of Novel Scaffolds in Modern Drug Discovery The relen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Application of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one in Drug Discovery Libraries

Introduction: The Strategic Value of Novel Scaffolds in Modern Drug Discovery

The relentless pursuit of novel therapeutics necessitates the exploration of new chemical space. Drug discovery libraries are the foundational tools in this endeavor, and their quality and diversity are paramount to the success of high-throughput screening campaigns. The strategic design of library scaffolds is therefore a critical exercise in medicinal chemistry. The molecule 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one represents a compelling, albeit underexplored, scaffold that marries two "privileged" heterocyclic structures: the azetidine and piperidine rings. This guide provides a comprehensive overview of the potential applications of this scaffold, from its synthesis to its deployment in drug discovery libraries, for researchers and scientists in the field.

Scientific Rationale: The Azetidine and Piperidine Moieties as Cornerstones of Medicinal Chemistry

The unique properties of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one stem from the synergistic combination of its constituent heterocycles.

The Azetidine Moiety: A Compact Scaffold for Enhanced Drug-Like Properties

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in recent years for their ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Their key advantages include:

  • Conformational Rigidity: The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) restricts the conformational freedom of its substituents.[2] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing affinity and selectivity.[3]

  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and metabolic stability when compared to larger saturated heterocycles.[3] The nitrogen atom within the azetidine ring is often less susceptible to metabolic N-dealkylation.[3]

  • Bioisosteric Replacement: The azetidine scaffold can serve as a bioisostere for other cyclic and acyclic moieties, allowing for the fine-tuning of molecular weight, lipophilicity, and the spatial orientation of pharmacophoric groups.[2]

  • Access to Novel Chemical Space: The three-dimensional arrangement of substituents on the azetidine ring provides access to unique chemical vectors that are often unattainable with other scaffolds.[4]

The Piperidine Moiety: A Versatile and Prevalent Scaffold in Approved Drugs

Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in medicinal chemistry, found in a vast number of approved drugs.[5][6] Its prevalence is due to a combination of factors:

  • Favorable Physicochemical Properties: The piperidine ring can modulate a compound's pKa, logD, and logP, influencing its solubility, permeability, and overall pharmacokinetic profile.[6]

  • Versatility in Chemical Synthesis: The piperidine ring can be readily synthesized and functionalized, making it an ideal building block for creating diverse libraries of compounds.[5][7]

  • Proven Bioactivity: The piperidine scaffold is a core component of numerous bioactive molecules, including those with applications as analgesics, antivirals, and agrochemicals.[8]

Physicochemical Properties and Library Design Principles

The combination of the azetidine and piperidine rings in 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one results in a scaffold with a desirable balance of properties for a drug discovery library.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight197.28 g/mol Low molecular weight provides ample opportunity for derivatization while remaining within the "rule of five" guidelines.
cLogP-0.5The negative cLogP suggests good aqueous solubility, which is beneficial for assay development and bioavailability.
Topological Polar Surface Area (TPSA)41.5 ŲA moderate TPSA is often associated with good cell permeability.
Hydrogen Bond Donors1The primary amine provides a key point for hydrogen bonding interactions with biological targets.
Hydrogen Bond Acceptors3Multiple hydrogen bond acceptors can contribute to binding affinity.
Rotatable Bonds4A limited number of rotatable bonds suggests a degree of conformational rigidity, which can be advantageous for target binding.

Proposed Synthesis Protocol for 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one and its Analogs

The following is a proposed, robust protocol for the synthesis of the title compound and its analogs, suitable for the generation of a chemical library.

Protocol 1: Synthesis of the Scaffold

Step 1: N-Boc Protection of 3-Aminoazetidine

  • To a solution of 3-aminoazetidine dihydrochloride (1.0 eq) in a mixture of dioxane and water (1:1) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) and sodium carbonate (Na₂CO₃, 3.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield tert-butyl (azetidin-3-yl)carbamate.

Step 2: Acylation with 2-Chloroacetyl Chloride

  • Dissolve tert-butyl (azetidin-3-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of 2-chloroacetyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield tert-butyl (1-(2-chloroacetyl)azetidin-3-yl)carbamate.

Step 3: Nucleophilic Substitution with Piperidine

  • To a solution of tert-butyl (1-(2-chloroacetyl)azetidin-3-yl)carbamate (1.0 eq) in acetonitrile, add piperidine (1.5 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl (1-(2-oxo-2-(piperidin-1-yl)ethyl)azetidin-3-yl)carbamate.

Step 4: Boc Deprotection

  • Dissolve the product from Step 3 in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of 2-(3-aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one.

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Acylation cluster_step3 Step 3: Nucleophilic Substitution cluster_step4 Step 4: Boc Deprotection A 3-Aminoazetidine B tert-butyl (azetidin-3-yl)carbamate A->B Boc₂O, Na₂CO₃ C tert-butyl (1-(2-chloroacetyl)azetidin-3-yl)carbamate B->C ClCOCH₂Cl, TEA D tert-butyl (1-(2-oxo-2-(piperidin-1-yl)ethyl) azetidin-3-yl)carbamate C->D Piperidine, K₂CO₃ E 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one D->E HCl or TFA Library_Generation cluster_reagents Building Blocks (R-COOH) Scaffold 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one Library Diverse Chemical Library Scaffold->Library Amide Coupling R1 R¹-COOH R1->Library R2 R²-COOH R2->Library R3 R³-COOH R3->Library Rn Rⁿ-COOH Rn->Library

Caption: Library generation from the core scaffold.

Screening Protocols: Identifying Bioactive Compounds

The resulting library can be screened against a wide range of biological targets.

Protocol 3: General High-Throughput Screening (HTS) Workflow

  • Assay Development and Miniaturization: Develop a robust and sensitive biochemical or cell-based assay in a high-throughput format (e.g., 384- or 1536-well plates).

  • Compound Plating: Prepare assay-ready plates by dispensing nanoliter quantities of the library compounds from DMSO stock solutions.

  • Assay Execution: Add reagents, enzymes, substrates, or cells to the compound plates using automated liquid handlers.

  • Incubation: Incubate the plates for a predetermined time at a specific temperature.

  • Signal Detection: Read the assay plates using a suitable plate reader (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis: Analyze the raw data to identify "hits" – compounds that exhibit a statistically significant effect on the assay signal.

  • Hit Confirmation and Validation: Re-test the primary hits to confirm their activity and perform dose-response experiments to determine their potency (e.g., IC₅₀ or EC₅₀).

Example Application: Screening for Kinase Inhibitors

Given the prevalence of the piperidine moiety in kinase inhibitors, a library based on the 2-(3-aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one scaffold would be well-suited for screening against a panel of protein kinases. [9] Protocol 4: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate, and ATP in a buffered solution.

  • Compound Addition: Add the library compounds at a final concentration of, for example, 10 µM.

  • Kinase Reaction: Incubate the plate at 30 °C for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection: Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence relative to a DMSO control indicates kinase inhibition.

Conclusion

The 2-(3-aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one scaffold represents a promising starting point for the development of novel drug discovery libraries. By combining the advantageous properties of both azetidine and piperidine heterocycles, this scaffold provides a unique three-dimensional architecture and versatile functional handles for the creation of diverse and drug-like compound collections. The protocols outlined in this guide offer a roadmap for the synthesis, library generation, and screening of compounds based on this promising molecular framework.

References

Sources

Method

Application Notes &amp; Protocols: In Vivo Dosing of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one

Document Version: 1.0 Executive Summary This document provides a comprehensive guide for the formulation, administration, and initial evaluation of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one for in vivo studi...

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Author: BenchChem Technical Support Team. Date: March 2026

By a Senior Application Scientist

Document Version: 1.0

Executive Summary

This document provides a comprehensive guide for the formulation, administration, and initial evaluation of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one for in vivo studies. As a novel small molecule featuring both azetidine and piperidine moieties, this compound presents unique opportunities and challenges in preclinical development. Azetidines are increasingly recognized in medicinal chemistry for their ability to confer favorable pharmacokinetic properties such as metabolic stability and solubility.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established preclinical principles to ensure data integrity, reproducibility, and adherence to animal welfare standards. The protocols herein are built upon a foundation of scientific rationale, explaining the causality behind each experimental choice to empower researchers to make informed decisions.

Compound Profile & Pre-Dosing Strategy

Chemical Characteristics
  • IUPAC Name: 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one

  • Molecular Structure: This compound possesses a strained four-membered azetidine ring, which can enhance metabolic stability and receptor binding, and a piperidine ring, common in many CNS-active agents.[1] The presence of a primary amine and an amide bond suggests potential for hydrogen bonding and specific target interactions.

  • Predicted Properties: Due to its structure, the compound is likely a weak base. Its solubility in aqueous media at neutral pH may be limited, a critical consideration for formulation development. Pre-formulation screening, including pH-solubility profiles and assessment in common pharmaceutical solvents, is a mandatory first step.[2][3]

Scientific Rationale for Study Design

The goal of initial in vivo studies is typically to establish a relationship between dose, exposure (pharmacokinetics, PK), and biological effect (pharmacodynamics, PD). This process begins with a Dose Range Finding (DRF) study.[4][5]

Key Objectives of a DRF Study:

  • Identify the Maximum Tolerated Dose (MTD): The highest dose that can be administered without causing unacceptable adverse effects.[4][5][6]

  • Establish the Minimum Effective Dose (MED): The lowest dose required to produce the desired therapeutic effect.[4]

  • Characterize the Toxicity Profile: Observe and record any clinical signs of toxicity at different dose levels.[6]

  • Inform Dose Selection for Pivotal Studies: Data from the DRF study guides the dose selection for larger, GLP-compliant toxicology and efficacy studies.[4][5]

The selection of an appropriate animal model is paramount and depends on the therapeutic target and disease being studied.[7][8][9] For initial safety and pharmacokinetic assessments, common rodent models like mice or rats are typically used.[7]

Protocol 1: Vehicle Formulation & Selection

The primary challenge in preclinical dosing is often the solubility of the test article.[10] The choice of vehicle is critical for ensuring the compound is delivered effectively and without vehicle-induced toxicity.[11]

Step-by-Step Vehicle Screening Protocol
  • Determine Physicochemical Properties: Begin by assessing the compound's aqueous solubility at different pH values (e.g., pH 4.0, 7.4, 9.0).

  • Tier 1 Screening (Aqueous Vehicles): Attempt to formulate the compound in simple aqueous vehicles first.

    • Sterile Water

    • 0.9% Saline

    • Phosphate-Buffered Saline (PBS)

  • Tier 2 Screening (Co-Solvent & Surfactant Systems): If aqueous solubility is insufficient, proceed to more complex vehicles. The goal is to keep excipients to a minimum and use concentrations that are well-tolerated in the chosen species and route of administration.[11]

  • Evaluate Formulation Stability: Once a promising vehicle is identified, assess the physical and chemical stability of the formulation over the expected duration of use (e.g., 4 hours at room temperature). Check for precipitation or degradation.

  • Final Vehicle Selection: Choose the simplest vehicle system that provides a stable, homogenous solution or suspension at the required concentration.

Common Vehicle Formulations Table
Vehicle CompositionSuitability & RationaleCommon Administration RoutesKey Considerations
0.9% Saline or 5% Dextrose in Water (D5W) Ideal for water-soluble compounds. Isotonic and well-tolerated.IV, IP, SC, POPreferred choice when solubility permits. Ensures minimal vehicle-related effects.
10% DMSO, 40% PEG400, 50% Saline A common ternary system for compounds with poor aqueous solubility. DMSO solubilizes, while PEG400 and saline dilute to reduce toxicity.IV, IP, PODMSO can cause hemolysis and inflammation at high concentrations. Keep final DMSO concentration as low as possible.[11]
0.5% (w/v) Methylcellulose or CMC in Water Forms a uniform suspension for water-insoluble compounds. Increases viscosity to prevent settling.PONot suitable for parenteral routes. Requires constant agitation to ensure dose homogeneity.
20% (w/v) Hydroxypropyl-β-Cyclodextrin (HPβCD) A complexing agent that encapsulates the drug molecule, increasing its apparent water solubility.IV, IP, SC, POCan affect drug pharmacokinetics and has potential for renal toxicity at high doses.[12]

Protocol 2: Dose Preparation & Administration

Accuracy in dose preparation and administration is fundamental to the integrity of the study. All procedures must be performed using aseptic techniques, especially for parenteral routes.[13]

Step-by-Step Dose Preparation
  • Calculate Required Mass: Use the following formula: Mass (mg) = [Dose (mg/kg) * Animal Weight (kg)] / Concentration (mg/mL) * Total Volume (mL)

  • Weigh Compound: Accurately weigh slightly more than the calculated mass of the test article using a calibrated analytical balance.

  • Prepare Vehicle: Prepare the chosen vehicle system under sterile conditions.

  • Formulation:

    • For Solutions: Add the vehicle incrementally to the test article while vortexing or sonicating until fully dissolved. Visually inspect for any particulate matter.

    • For Suspensions: Wet the test article with a small amount of the vehicle containing a surfactant (e.g., 0.1% Tween 80) to form a paste. Gradually add the remaining vehicle while mixing continuously to create a uniform suspension.

  • Confirm Final Concentration: If possible, analytically confirm the concentration of the final dosing formulation (e.g., using HPLC-UV).

  • Labeling: Clearly label the formulation with the compound name, concentration, vehicle, date of preparation, and storage conditions.

Administration Routes & Procedures

The choice of administration route is dictated by the study's objectives and the drug's intended clinical application.[14][15][16]

  • Oral (PO) Gavage: Used for drugs intended for oral delivery. Ensures a precise dose is delivered to the stomach.[17]

    • Procedure:

      • Measure the gavage needle length against the animal (from the mouth to the last rib) to avoid stomach perforation.[18][19]

      • Gently restrain the animal, ensuring its head and body form a straight line.[18][20]

      • Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate into the esophagus.[20][21]

      • If no resistance is felt, slowly administer the formulation.[17]

      • Remove the needle gently and monitor the animal for signs of distress.[18]

  • Intraperitoneal (IP) Injection: A common parenteral route in rodents for systemic exposure, bypassing first-pass metabolism.

    • Procedure:

      • Restrain the animal to expose the abdomen. Tilting the animal with its head slightly downward is recommended.[22][23]

      • Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.[13][24][25]

      • Insert a 25-27G needle (for mice) at a 30-40° angle.[23][24]

      • Aspirate gently to ensure no blood or urine is drawn, confirming correct placement.[13][22]

      • Inject the substance and withdraw the needle.

  • Intravenous (IV) Injection: Administered directly into the bloodstream for 100% bioavailability.[14] Typically via the tail vein in rodents. This is a technically demanding procedure requiring significant training.

Dose Volume Calculation Table

Maximum recommended administration volumes are critical for animal welfare.[24]

SpeciesRouteMax Volume (mL/kg)Example: 25g Mouse (0.025 kg)Example: 250g Rat (0.250 kg)
MousePO100.25 mLN/A
MouseIP100.25 mLN/A
MouseIV50.125 mLN/A
RatPO10N/A2.5 mL
RatIP10N/A2.5 mL
RatIV5N/A1.25 mL

In-Life Monitoring & Endpoint Analysis

Systematic monitoring is essential for evaluating the compound's safety profile.[6]

  • Clinical Observations: Record observations at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Note any changes in posture, activity, breathing, or other signs of distress.

  • Body Weight: Measure body weight just before dosing and daily thereafter. Significant weight loss (>15-20%) is a key indicator of toxicity.

  • Pharmacokinetic (PK) Sampling: For PK studies, collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via appropriate methods (e.g., tail vein, saphenous vein).

  • Endpoint Analysis: At the end of the study, a gross necropsy should be performed to identify any macroscopic organ abnormalities. For toxicology studies, tissues are collected for histopathological analysis.

Visualizations & Workflows

In Vivo Dosing Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_study Phase 2: In-Life Study cluster_analysis Phase 3: Analysis a Compound Receipt & QC b Vehicle Screening & Selection a->b c Dose Formulation & Stability Check b->c d Animal Acclimation & Baseline Metrics c->d e Dose Administration (PO, IP, etc.) d->e f Post-Dose Monitoring (Clinical Signs, Body Weight) e->f g PK/PD Sample Collection (Blood, Tissue) f->g h Bioanalysis of Samples (LC-MS/MS) g->h i Data Analysis (PK Parameters, Efficacy) h->i j Report Generation & Dose Selection i->j

Caption: High-level workflow for in vivo dosing studies.

Dose Formulation Decision Tree

Caption: Decision logic for selecting an appropriate vehicle.

References

  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.PubMed.
  • Dose Range Finding Studies.Charles River Laboratories.
  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Food and Drug Administration. Available from: [Link]

  • Role of animal models in biomedical research: a review. PMC. Available from: [Link]

  • On precision dosing of oral small molecule drugs in oncology. PMC. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. Animal Care Services, University of British Columbia. Available from: [Link]

  • 2-(3-AMino-piperidin-1-yl)-1-thiophen-2-yl-ethanone hydrochloride - Chemical Substance Information. NextSDS. Available from: [Link]

  • Intraperitoneal Injection in Mice. Queen's University. Available from: [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences. Available from: [Link]

  • Oral Gavage In Mice and Rats. IACUC Standard Procedure. Available from: [Link]

  • Using Animal Models for Drug Development. Taconic Biosciences. Available from: [Link]

  • Early Formulation. Evotec. Available from: [Link]

  • Routes of Drug Administration: Overview. JoVE. Available from: [Link]

  • Mouse Intraperitoneal (IP) administration. Research Biomethods Training. Available from: [Link]

  • Dose-ranging study. Wikipedia. Available from: [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Available from: [Link]

  • SOP: Mouse Intraperitoneal Injection. Virginia Tech. Available from: [Link]

  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Available from: [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. Available from: [Link]

  • How necessary are animal models for modern drug discovery? Taylor & Francis Online. Available from: [Link]

  • LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. University of Calgary. Available from: [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. Available from: [Link]

  • LAB_021 Oral Gavage in Mice and Rats. University of Calgary. Available from: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - NIH. Available from: [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Available from: [Link]

  • for a Successful Regulatory Submission. Altasciences. Available from: [Link]

  • 1-(2-Aminoethyl)piperidine. Antibodies.com. Available from: [Link]

  • CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). FDA. Available from: [Link]

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA. Available from: [Link]

  • Microdose Radiopharmaceutical Diagnostic Drugs: Nonclinical Study Recommendations. Regulations.gov. Available from: [Link]

  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC. Available from: [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Institutional Animal Care and Use Committee. Available from: [https://research.uc.edu/dam/jcr:150647e3-0c46-455b-b5d3-887413d29c13/Oral Gavage in Mice and Rats.pdf]([Link] Gavage in Mice and Rats.pdf)

  • Dose-ranging studies (including discovery, preclinical and clinical). REVIVE. Available from: [Link]

  • Sponsor Responsibilities-Safety Reporting Requirements and Safety Assessment for Investigational New Drug Application and Bioavailability/Bioequivalence Studies; Guidance for Industry; Availability. Federal Register. Available from: [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. University of British Columbia. Available from: [Link]

  • Route of administration. Wikipedia. Available from: [Link]

  • 1-(piperidin-2-yl)ethan-1-one. ChemBK. Available from: [Link]

  • Route of administration. wikidoc. Available from: [Link]

  • The Limitations of Animal Models in Drug Development. PharmaFeatures. Available from: [Link]

  • Oral Gavage in the Rat. FSU Office of Research. Available from: [Link]

  • Designing First-In-Human Trials for Small Molecules and Biologics. YouTube. Available from: [Link]

Sources

Application

Application Note: Synthesis and SAR Profiling of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one Analogs

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application: Structure-Activity Relationship (SAR) Studies, GPCR Allosteric Modulator Development (e.g., M4 PAMs) Introduction & Sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application: Structure-Activity Relationship (SAR) Studies, GPCR Allosteric Modulator Development (e.g., M4 PAMs)

Introduction & Scientific Rationale

The development of highly selective neuromodulators is frequently hindered by the conservation of orthosteric binding sites across receptor families. For the muscarinic acetylcholine receptor subtype 4 (M4)—a highly validated target for the treatment of schizophrenia and Alzheimer's disease—positive allosteric modulators (PAMs) offer a mechanism to achieve exquisite subtype selectivity.

Recent medicinal chemistry campaigns have demonstrated that incorporating a 3-aminoazetidine moiety into drug scaffolds significantly improves aqueous solubility, metabolic stability, and overall pharmacokinetic (PK) profiles across various targets, including JAK2 inhibitors[1] and Class A GPCR modulators[2]. Specifically, in the optimization of M4 PAMs, 3-aminoazetidine-derived amides have been critical in navigating steep SAR landscapes to balance on-target potency, central nervous system (CNS) exposure, and the minimization of P-glycoprotein (P-gp) efflux liabilities[3].

The core scaffold 2-(3-aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one serves as a versatile, rigidified linchpin. The azetidine ring restricts the conformational flexibility of the basic amine, which reduces the entropic penalty upon target binding and modulates the basicity (pKa) of the nitrogen atoms, directly influencing blood-brain barrier (BBB) penetrance.

Experimental Workflows and Signaling Logic

To systematically explore the chemical space around this scaffold, researchers employ a modular, three-step synthetic workflow. This allows for late-stage diversification at both the piperidine domain and the primary amine of the azetidine.

SyntheticWorkflow Step1 Step 1: Acylation Piperidine + Chloroacetyl Chloride Int1 Intermediate 1 2-chloro-1-(piperidin-1-yl)ethan-1-one Step1->Int1 Step2 Step 2: SN2 Displacement + tert-butyl azetidin-3-ylcarbamate Int1->Step2 Int2 Intermediate 2 Boc-Protected Azetidine Amide Step2->Int2 Step3 Step 3: Boc Deprotection HCl in Dioxane Int2->Step3 Core Core Scaffold 3-Aminoazetidine Derivative Step3->Core SAR SAR Diversification Amide Coupling / SNAr Core->SAR Final M4 PAM Candidate Library SAR->Final

Synthetic workflow for the preparation and SAR diversification of the 3-aminoazetidine core.

Once synthesized, these analogs act as PAMs, binding to an allosteric pocket on the M4 receptor. This binding potentiates the affinity and efficacy of endogenous acetylcholine (ACh), leading to enhanced Gi/o protein activation and subsequent inhibition of adenylate cyclase.

M4Signaling ACh Acetylcholine (Orthosteric Agonist) M4 M4 Muscarinic Receptor (Conformational Shift) ACh->M4 Binds PAM Azetidine-Derived PAM (Allosteric Modulator) PAM->M4 Potentiates Gi Gi/o Protein Activation M4->Gi Activates AC Adenylate Cyclase (Inhibition) Gi->AC Inhibits cAMP Decreased cAMP Levels (Antipsychotic Efficacy) AC->cAMP Reduces

M4 receptor signaling pathway modulated by a positive allosteric modulator (PAM).

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process analytical controls (LC-MS/TLC) are explicitly integrated to ensure causality between reaction completion and downstream purity.

Protocol A: Synthesis of 2-chloro-1-(piperidin-1-yl)ethan-1-one

Objective: Establish the electrophilic alpha-chloroacetamide foundation.

  • Preparation: Dissolve piperidine (1.0 eq, 10 mmol) and triethylamine (1.5 eq, 15 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere. Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add chloroacetyl chloride (1.1 eq, 11 mmol) dropwise over 15 minutes. Causality Check: Slow addition controls the exothermic acylation, preventing the formation of di-acylated side products and minimizing solvent boil-off.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The disappearance of the piperidine spot (ninhydrin stain active) indicates completion.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically >95% pure and used directly in Protocol B.

Protocol B: SN2 Displacement with tert-butyl azetidin-3-ylcarbamate

Objective: Install the conformationally restricted azetidine ring.

  • Preparation: Dissolve 2-chloro-1-(piperidin-1-yl)ethan-1-one (1.0 eq, 8 mmol) in anhydrous acetonitrile (25 mL).

  • Reagent Addition: Add tert-butyl azetidin-3-ylcarbamate (1.1 eq, 8.8 mmol) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq, 20 mmol). Causality Check: K₂CO₃ is chosen over stronger bases (like NaH) to prevent alpha-deprotonation and subsequent aldol-type condensations of the acetamide. Acetonitrile provides the optimal dielectric constant to accelerate the SN2 displacement.

  • Reaction: Heat the suspension to 60 °C and stir for 12 hours.

  • Validation: Analyze via LC-MS. Look for the product mass [M+H]⁺ = 298.2. Ensure complete consumption of the alpha-chloro starting material to prevent challenging separations later.

  • Workup: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate. Purify via flash column chromatography (DCM/MeOH gradient 100:0 to 90:10) to yield tert-butyl (1-(2-oxo-2-(piperidin-1-yl)ethyl)azetidin-3-yl)carbamate.

Protocol C: Boc Deprotection

Objective: Reveal the primary amine for final SAR diversification.

  • Preparation: Dissolve the Boc-protected intermediate (1.0 eq, 5 mmol) in DCM (10 mL).

  • Deprotection: Add 4M HCl in Dioxane (5.0 eq, 25 mmol) dropwise at room temperature. Causality Check: HCl in Dioxane is preferred over Trifluoroacetic acid (TFA) here, as the resulting hydrochloride salt of the highly basic azetidine precipitates cleanly out of the DCM solution, driving the reaction forward and bypassing the need for basic aqueous workup which can lead to product loss due to high water solubility.

  • Reaction: Stir for 3 hours at room temperature.

  • Isolation: The product, 2-(3-aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one hydrochloride , precipitates as a white solid. Filter the solid, wash with cold diethyl ether (2 × 10 mL), and dry under high vacuum.

Representative SAR Data Summary

The primary amine of the resulting core can be coupled with various heteroaryl chlorides (via SNAr) or carboxylic acids (via HATU coupling) to build a library of M4 PAMs. The table below illustrates how modifications impact critical drug-like properties, demonstrating the steep SAR often encountered in these campaigns[3].

Compound IDPiperidine Modification (R1)Azetidine Amine Modification (R2)M4 EC₅₀ (nM)Brain/Plasma Ratio (Kₚ)P-gp Efflux Ratio
Cmpd-01 Unsubstituted5-amino-thieno[2,3-c]pyridazine1450.1214.5
Cmpd-02 4-Fluoro5-amino-thieno[2,3-c]pyridazine850.358.2
Cmpd-03 4,4-Difluoro5-amino-thieno[2,3-c]pyridazine220.852.1
Cmpd-04 4,4-DifluoroPyrazolo[1,5-a]pyrimidine>1000N/AN/A
VU6000918 4-MethylOptimized Thienopyridazine181.10<2.0

Data Interpretation: The introduction of fluorine atoms on the piperidine ring (Cmpd-02, Cmpd-03) significantly reduces basicity, which directly lowers the P-gp efflux ratio and enhances CNS exposure (Kₚ). However, altering the heteroaromatic core at R2 (Cmpd-04) results in a complete loss of M4 allosteric potentiation, highlighting the rigid steric constraints of the M4 allosteric binding pocket[3].

References

  • Zhang, Y., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(10), 2883. URL:[Link]

  • Wold, E. A., et al. (2019). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 62(1), 88-127. URL:[Link]

  • Tarr, J. C., Wood, M. R., Noetzel, M. J., et al. (2017). Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and in vivo characterization of a series of 3-aminoazetidine-derived amides. Bioorganic & Medicinal Chemistry Letters, 27(13), 2990-2995. URL:[Link]

  • Yohn, S. E., & Conn, P. J. (2018). Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia. Neuropharmacology, 136, 438-448. URL:[Link]

Sources

Method

Application Note: Chromatographic Separation Strategies for 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one

Analyte Profiling & The "Polar Basic" Challenge In modern drug discovery, highly functionalized aliphatic scaffolds are frequently utilized to improve metabolic stability and solubility. The target compound, 2-(3-Aminoaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Analyte Profiling & The "Polar Basic" Challenge

In modern drug discovery, highly functionalized aliphatic scaffolds are frequently utilized to improve metabolic stability and solubility. The target compound, 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one , represents a classic "polar basic" chromatographic challenge.

Structurally, this molecule is an α -amino amide featuring:

  • A Primary Amine (Azetidine C3): Highly basic, with an estimated pKa​ of ~9.0–9.5.

  • A Tertiary Amine (Azetidine N1): Located α to the amide carbonyl. The electron-withdrawing inductive effect of the carbonyl likely depresses its pKa​ to ~6.5–7.5.

  • An Amide Linkage (Piperidine N1 to Ethan-1-one): Highly polar, acting as a strong hydrogen bond acceptor.

The Causality of Failure in Standard Reversed-Phase (RP) LC: If a standard low-pH RP method is employed (e.g., C18 column with 0.1% Formic Acid, pH ~2.7), both amine centers will be fully protonated. This dicationic state drastically reduces the molecule's hydrophobicity (LogD < 0), causing it to elute in the column's void volume ( t0​ ) with zero meaningful retention. Furthermore, the localized positive charges will engage in secondary cation-exchange interactions with residual, unendcapped silanols on the silica surface, manifesting as severe peak tailing and poor recovery [1].

To establish a robust, self-validating analytical method, we must abandon standard low-pH RP and utilize mechanisms that either leverage the molecule's polarity or neutralize its charge.

Mechanistic Insights: Overcoming the Void Volume

Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is specifically designed for highly polar, hydrophilic analytes [2]. Instead of relying on hydrophobic partitioning, HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine or amide) and a highly organic mobile phase (typically >80% acetonitrile).

  • The Mechanism: The stationary phase immobilizes a water-enriched layer on its surface. The protonated, dicationic analyte partitions out of the organic bulk mobile phase and into this aqueous layer.

  • Causality of Buffer Choice: We use 10 mM ammonium formate at pH 3.0. The acidic pH ensures the analyte remains fully protonated (maximizing polarity for HILIC retention), while the high ionic strength of the formate buffer shields electrostatic repulsions and suppresses silanol activity, ensuring sharp peak symmetry.

Strategy B: High-pH Reversed-Phase Chromatography

To retain this compound on a traditional hydrophobic C18 column, its polarity must be artificially reduced.

  • The Mechanism: By adjusting the mobile phase pH to 10.5, the environmental pH exceeds the pKa​ of both basic centers[3]. The amines are deprotonated (neutralized), significantly increasing the molecule's LogD.

  • Causality of Column Choice: Standard silica dissolves at pH > 8.0. Therefore, this protocol mandates the use of an Ethylene Bridged Hybrid (BEH) silica particle, which is chemically stable up to pH 12.0, ensuring a self-validating and reproducible system without column degradation.

Method Selection Workflow

ChromatographicWorkflow Start Target Compound: 2-(3-Aminoazetidin-1-yl)- 1-(piperidin-1-yl)ethan-1-one Prop Physicochemical Profile: Highly Polar, Dual Basic Amines (Estimated pKa ~7.5 & ~9.5) Start->Prop HILIC Method A: HILIC (Zwitterionic/Amide Phase) Prop->HILIC Retain in protonated state (High Organic Mobile Phase) HighPH Method B: High-pH RP (Hybrid C18 Phase) Prop->HighPH Retain in neutral state (Aqueous Buffer pH > pKa) HILIC_Mech Mechanism: Analyte partitions into aqueous layer; electrostatic interactions enhance retention HILIC->HILIC_Mech HighPH_Mech Mechanism: High pH (>10) deprotonates amines, increasing hydrophobicity and C18 affinity HighPH->HighPH_Mech Result Optimal Retention, Excellent Peak Symmetry, MS-Compatible HILIC_Mech->Result HighPH_Mech->Result

Workflow for selecting the optimal chromatographic separation strategy based on analyte properties.

Quantitative Data Summary

The table below summarizes the expected chromatographic behavior of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one across different methodologies.

Chromatographic MethodMobile Phase pHAnalyte Ionization StateExpected Retention Factor ( k′ )Peak Symmetry ( As​ )Method Suitability
Standard Low-pH RP (0.1% FA / C18)~2.7Dicationic (+2)< 0.5 (Void Volume)> 2.5 (Severe Tailing)Poor
High-pH RP (10 mM NH4​HCO3​ / BEH C18)10.5Neutral (0)2.5 – 5.01.0 – 1.1 (Excellent)Excellent
Zwitterionic HILIC (10 mM NH4​Fm / ZIC)~3.0Dicationic (+2)3.0 – 6.00.9 – 1.1 (Excellent)Excellent

Experimental Protocols

Protocol A: Zwitterionic HILIC-ESI-MS/MS Method

This method is optimized for high-sensitivity LC-MS/MS quantification. The zwitterionic stationary phase provides a robust hydration layer, while the acidic buffer promotes analyte protonation for optimal Electrospray Ionization (ESI+) efficiency [4].

1. Reagent & Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Dissolve 630 mg of LC-MS grade ammonium formate in 1.0 L of ultrapure water (10 mM). Adjust the pH to 3.0 using neat formic acid. Note: Strict adherence to 10 mM ionic strength is required to prevent retention time drift.

  • Mobile Phase B (Organic): 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Sample Diluent: 75% Acetonitrile / 25% Water. Critical Step: Injecting a highly aqueous sample into a HILIC system will disrupt the localized water layer on the column, causing peak breakthrough and splitting. The diluent must closely match the initial gradient conditions.

2. Column & System Parameters:

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC or Agilent HILIC-Z), 2.1 x 100 mm, 3 µm.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 1.0 – 2.0 µL.

3. Gradient Elution Program: (Note: HILIC gradients run in reverse compared to RP, moving from high organic to high aqueous).

  • 0.0 – 1.0 min: 90% B (Isocratic hold to focus the polar analyte).

  • 1.0 – 6.0 min: Linear ramp to 50% B (Increasing aqueous content drives analyte partitioning into the mobile phase).

  • 6.0 – 7.0 min: Hold at 50% B (Column wash).

  • 7.0 – 7.1 min: Return to 90% B.

  • 7.1 – 15.0 min: Re-equilibration. HILIC requires longer re-equilibration times (typically 15-20 column volumes) to re-establish the stationary aqueous layer.

Protocol B: High-pH Reversed-Phase HPLC-UV/MS Method

This method is ideal for preparative scale-up, impurity profiling, or laboratories lacking HILIC columns. It relies on chemical neutralization of the basic amines to induce hydrophobic retention.

1. Reagent & Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Dissolve 790 mg of ammonium bicarbonate in 1.0 L of LC-MS grade water (10 mM). Adjust to pH 10.5 using 28% ammonium hydroxide solution.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Sample Diluent: 100% Water or initial mobile phase (98% A).

2. Column & System Parameters:

  • Column: Ethylene Bridged Hybrid (BEH) C18 (e.g., Waters XBridge C18), 2.1 x 50 mm, 1.7 µm. Critical Step: Do not use standard silica columns, as they will rapidly dissolve at pH > 8.0.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (Improves mass transfer for basic compounds).

  • Injection Volume: 2.0 – 5.0 µL.

3. Gradient Elution Program:

  • 0.0 – 0.5 min: 2% B (Isocratic hold to focus the neutralized, hydrophobic analyte at the column head).

  • 0.5 – 4.0 min: Linear ramp to 60% B.

  • 4.0 – 4.5 min: Ramp to 95% B (Column wash).

  • 4.5 – 6.0 min: Return to 2% B for re-equilibration.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one

Welcome to the technical support center for the synthesis of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights to help you troubleshoot issues and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one?

The most robust and widely adopted method is a two-stage process that involves the initial synthesis of an electrophilic intermediate, followed by a nucleophilic substitution reaction with a protected 3-aminoazetidine.

  • Stage 1: Amide Formation. Synthesis of the key intermediate, 2-chloro-1-(piperidin-1-yl)ethan-1-one, via the acylation of piperidine with chloroacetyl chloride. This reaction is typically high-yielding and straightforward.

  • Stage 2: N-Alkylation & Deprotection. Alkylation of the secondary amine of N-Boc-3-aminoazetidine with the chloroacetamide intermediate, followed by the acidic removal of the Boc (tert-butyloxycarbonyl) protecting group to yield the final product.

This strategy offers excellent control over selectivity and minimizes the formation of undesirable side products.

Q2: Why is it critical to use a protecting group, such as Boc, on the 3-aminoazetidine starting material?

The use of a protecting group on the 3-amino functionality is paramount for two primary reasons:

  • Preventing Side Reactions: 3-Aminoazetidine contains two nucleophilic nitrogen atoms (the endocyclic secondary amine and the exocyclic primary amine). Without protection, the highly reactive 2-chloro-1-(piperidin-1-yl)ethan-1-one can react at both sites, leading to a mixture of products, including the desired product, the bis-alkylated byproduct, and starting material. The Boc group ensures that alkylation occurs exclusively at the intended azetidine ring nitrogen.

  • Improving Handling and Stability: Free 3-aminoazetidine can be volatile and hygroscopic. The Boc-protected version is a stable, crystalline solid that is easier to handle, weigh, and store, leading to more reproducible experimental results.[1]

Q3: What are the most critical parameters to control during the N-alkylation step?

The N-alkylation of the azetidine ring is the most challenging step and directly impacts the overall yield. The critical parameters to control are:

  • Choice of Base: A non-nucleophilic base is required to neutralize the HCl generated during the reaction without competing in the substitution reaction.

  • Solvent System: A polar, aprotic solvent is necessary to dissolve the reactants and facilitate the SN2 reaction.

  • Reaction Temperature: Temperature control is crucial to balance reaction rate with the potential for side reactions.

  • Stoichiometry: The molar ratio of the reactants must be carefully controlled to ensure complete conversion of the limiting reagent.

Synthetic Workflow Overview

The following diagram outlines the recommended synthetic pathway.

Synthetic_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Alkylation & Deprotection Piperidine Piperidine Intermediate 2-chloro-1-(piperidin-1-yl)ethan-1-one Piperidine->Intermediate Base (e.g., Et3N) DCM, 0°C to RT Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Protected_Product Boc-Protected Product Intermediate->Protected_Product Base (e.g., K2CO3) Solvent (e.g., MeCN) Heat Boc_Azetidine N-Boc-3-aminoazetidine Boc_Azetidine->Protected_Product Final_Product Final Product 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one Protected_Product->Final_Product Acid (TFA or HCl) DCM Troubleshooting_Alkylation Start Low Alkylation Yield Check_Base Is the base optimal? Start->Check_Base Check_Halide Is halide reactivity limiting? Check_Base->Check_Halide Yes Action_Base Switch to Cs₂CO₃ (2.0 eq) in MeCN Check_Base->Action_Base No Check_Kinetics Are kinetics slow? Check_Halide->Check_Kinetics Yes Action_Halide Add catalytic KI (0.1 eq) Check_Halide->Action_Halide No Action_Kinetics Increase Temp to 80°C or switch solvent to DMF Check_Kinetics->Action_Kinetics No Success Yield Improved Check_Kinetics->Success Yes Action_Base->Success Action_Halide->Success Action_Kinetics->Success

Caption: Decision tree for troubleshooting low alkylation yield.

Problem: Impurity Formation During Boc-Deprotection

Question: After treating my protected intermediate with TFA, my LC-MS shows a messy profile with multiple peaks. How can I achieve a cleaner deprotection?

The final deprotection step is deceptively simple but can be a source of impurities if not performed correctly.

  • Causality: The tert-butyl cation generated during the cleavage of the Boc group is a potent electrophile. It can re-alkylate electron-rich functionalities on your molecule, leading to impurities. Furthermore, incomplete reaction or harsh workup conditions can degrade the product.

  • Solution: Use a Scavenger. To prevent re-alkylation, always include a cation scavenger in your deprotection cocktail. Triethylsilane (TES) or anisole are excellent choices.

  • Solution: Ensure Complete Reaction. Allow the reaction to proceed for 1-2 hours at room temperature and monitor its completion by LC-MS or TLC. A common mistake is to quench the reaction prematurely.

  • Solution: Careful Workup. The final product contains a free primary amine and is basic. After removing the acid in vacuo, the residue should be dissolved in a suitable organic solvent (like dichloromethane or ethyl acetate) and washed with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any remaining acid and bring the product into its free-base form for purification.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-chloro-1-(piperidin-1-yl)ethan-1-one
  • To a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add piperidine (1.0 eq) and dichloromethane (DCM, ~5 mL per 1 g of piperidine).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (Et₃N, 1.2 eq).

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC (50% Ethyl Acetate/Hexanes).

  • Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which is often pure enough to proceed without further purification. Expected yield: >90%.

Protocol 2: N-Alkylation of N-Boc-3-aminoazetidine
  • In a round-bottom flask, combine N-Boc-3-aminoazetidine (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and potassium iodide (KI, 0.1 eq).

  • Add acetonitrile (MeCN, ~10 mL per 1 g of azetidine).

  • Add 2-chloro-1-(piperidin-1-yl)ethan-1-one (1.1 eq).

  • Heat the mixture to 75°C and stir vigorously for 12-18 hours.

  • Monitor the consumption of the starting azetidine by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with MeCN.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography (silica gel, gradient elution from 30% to 70% ethyl acetate in hexanes) to yield the Boc-protected product. Expected yield: 70-85%.

Protocol 3: Boc-Deprotection and Final Product Isolation
  • Dissolve the purified Boc-protected intermediate (1.0 eq) in dichloromethane (DCM, ~10 mL per 1 g).

  • Add triethylsilane (TES, 3.0 eq) to the solution to act as a scavenger.

  • Add trifluoroacetic acid (TFA, 10 eq, typically a 25-50% v/v solution in DCM) and stir at room temperature for 1-2 hours.

  • Monitor deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the oily residue in DCM and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one, as a free base. The product may be an oil or a low-melting solid. Expected yield: >90%.

References

  • Czaplicki, J., Jasionek, M., & Gzella, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1184. [Link]

  • Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2005). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. Journal of Chemical Research, 2005(5), 304-305. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Brandi, A., Cicchi, S., & Goti, A. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4036. [Link]

  • Singh, G., Kaur, H., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50201-50225. [Link]

  • WIPO. (2016). Improved process for the preparation of 2-({6-[(3r)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihvdropvrimidin-1(2h)-yl}methyl)benzonitrile and pharmaceutically acceptable salts thereof.
  • Kim, D., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(7), 819-824. [Link]

Sources

Optimization

Technical Support Center: Stabilization &amp; Troubleshooting for 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Handling complex azaheterocycles requires moving beyond basic storage instructions and understanding the fundamental physicochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Handling complex azaheterocycles requires moving beyond basic storage instructions and understanding the fundamental physicochemical vulnerabilities of your molecule. 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one presents a unique stability challenge because it combines two highly reactive moieties: a strained four-membered azetidine ring and an exposed primary amine .

This guide is designed to provide you with field-proven, self-validating protocols and the mechanistic causality behind them, ensuring the integrity of your compound during long-term storage and complex experimental workflows.

Part 1: Diagnostic Knowledge Base (FAQs)

Q: Why does my compound rapidly degrade and show new peaks (+18 Da or solvent adducts) in LC-MS when stored in solution? A: This is a classic symptom of solvolysis and ring-opening. The azetidine ring is a highly strained four-membered heterocycle. If stored in protic solvents (like water or methanol), especially under slightly acidic conditions, the tertiary nitrogen of the azetidine ring becomes protonated to form an azetidinium ion. This electrophilic intermediate drastically lowers the activation energy for nucleophilic attack[1]. Consequently, the solvent attacks and cleaves the ring, leading to irreversible hydrolytic (+18 Da) or ether-forming degradation[2].

  • Corrective Action: Never store this compound in protic solvents. Use strictly anhydrous, aprotic solvents like Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO).

Q: I noticed a white, insoluble crystalline solid forming in my storage vial over time. What is this, and how do I prevent it? A: You are observing carbamate precipitation. The primary amine at the 3-position of the azetidine ring is highly reactive toward atmospheric carbon dioxide (CO2). Upon exposure to air, the amine acts as a nucleophile, attacking CO2 to form a carbamic acid. This acid immediately reacts with another equivalent of your free amine to form an insoluble carbamate salt[3]. This depletes your active compound and ruins assay reproducibility.

  • Corrective Action: Always purge the vial headspace with a heavy inert gas (Argon) before sealing to physically displace atmospheric CO2.

Q: Can I lower the pH of my buffer to prevent the oxidative degradation of the primary amine? A: No. While protonating the primary amine might temporarily protect it from oxidative degradation[4], introducing acidic conditions will immediately catalyze the ring-opening of the azetidine core[1]. You are trading one degradation pathway for a much faster one. If aqueous formulation is strictly required for an assay, maintain a neutral to slightly basic pH (7.2–7.8) and prepare the solution immediately before use.

Part 2: Mechanistic Pathway Analysis

To effectively troubleshoot, you must visualize how environmental factors trigger specific degradation pathways. The diagram below maps the causality between storage conditions and structural failure.

Degradation Compound 2-(3-Aminoazetidin-1-yl)- 1-(piperidin-1-yl)ethan-1-one Azetidine Azetidine Ring (High Strain) Compound->Azetidine PrimaryAmine Primary Amine (High Reactivity) Compound->PrimaryAmine Acidic Acidic Conditions (Protonation) Azetidine->Acidic CO2 Atmospheric CO2 PrimaryAmine->CO2 O2 Oxygen / Light PrimaryAmine->O2 Nucleophile Nucleophilic Attack (Solvolysis) Acidic->Nucleophile RingOpen Ring-Opening Degradation Nucleophile->RingOpen Carbamate Carbamate Salt (Insoluble Solid) CO2->Carbamate Oxidation Oxidative Degradation O2->Oxidation

Logical mapping of primary degradation pathways for the target compound.

Part 3: Quantitative Storage Guidelines

To maximize the shelf-life of your compound, adhere strictly to the environmental parameters outlined in the table below.

Storage StateRecommended SolventTemperatureAtmosphereLight ExposureExpected Shelf-Life
Solid (Lyophilized) None-80°CArgonDark (Amber Vial)> 24 Months
Solid (Powder) None-20°CArgon / NitrogenDark6 - 12 Months
Liquid Aliquot Anhydrous MeCN / DMSO-80°CArgonDark3 - 6 Months
Liquid Aliquot Aqueous Buffer (pH 7.4)4°CAirLight< 24 Hours (Avoid)

Part 4: Self-Validating Standard Operating Procedures (SOPs)

SOP: Aliquoting and Inert Storage Workflow

This protocol is designed as a self-validating system to eliminate the three primary vectors of degradation: nucleophilic solvolysis, CO2-mediated carbamate precipitation, and photo-oxidation.

Step 1: Anhydrous Reconstitution

  • Action: Dissolve the bulk compound in anhydrous, amine-free N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Causality: Protic solvents act as nucleophiles against the strained azetidine ring. Utilizing strictly anhydrous aprotic solvents prevents solvolysis[1].

Step 2: Single-Use Aliquoting

  • Action: Divide the solution into single-use amber glass vials.

  • Causality: Repeated freeze-thaw cycles introduce condensation (moisture) and fresh atmospheric CO2/O2. Single-use aliquots ensure the bulk stock remains uncompromised. Amber glass prevents UV-catalyzed oxidative degradation of the primary amine[4].

Step 3: Heavy Inert Gas Purging

  • Action: Gently blow a stream of Argon gas into the headspace of each vial for 15–20 seconds, then immediately cap and seal with Parafilm.

  • Causality: Argon (atomic weight ~40 u) is significantly heavier than Nitrogen (~28 u) or ambient air. It sinks to the liquid surface, creating a robust physical barrier that displaces CO2 (preventing carbamate formation[3]) and O2 (preventing oxidation).

Step 4: Baseline Validation (Critical Step)

  • Action: Immediately take one freshly prepared aliquot and run an LC-MS and ¹H-NMR analysis.

  • Validation Logic: This establishes your "Time Zero" baseline. If the baseline LC-MS shows a +18 Da mass shift (indicating pre-existing hydrolysis) or the NMR shows unexpected shifts in the azetidine proton signals, the batch was compromised prior to storage and must be re-purified. You cannot trust biological assay data if the starting material is already degraded.

StorageWorkflow Start Synthesized Compound Purity Verify Purity (LC-MS/NMR) Start->Purity Aliquoting Dissolve in Aprotic Solvent Purity->Aliquoting Purging Purge Headspace with Argon Aliquoting->Purging Sealing Seal in Amber Vials Purging->Sealing Storage Store at -80°C with Desiccant Sealing->Storage

Optimal workflow for aliquoting and long-term storage to prevent degradation.

Part 5: References

The methodologies and mechanistic claims in this guide are grounded in the following authoritative chemical literature:

  • [Organic Syntheses] "Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles." Org. Synth. 2018, 95, 60-79. Available at:[Link]

  • [ResearchGate] "Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway." Available at: [Link]

  • [ACS Publications] "Stability of Structurally Varied Aqueous Amines for CO2 Capture." Industrial & Engineering Chemistry Research, 2021. Available at: [Link]

Sources

Troubleshooting

Optimizing HPLC retention time for 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one analysis

Target Analyte: 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one Audience: Analytical Chemists, Formulation Scientists, and DMPK Researchers Welcome to the Technical Support Center. Analyzing highly polar, multi-ba...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one Audience: Analytical Chemists, Formulation Scientists, and DMPK Researchers

Welcome to the Technical Support Center. Analyzing highly polar, multi-basic compounds like 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one presents significant chromatographic challenges. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for achieving reproducible retention times and symmetrical peak shapes.

Part 1: Chemical Profiling & The Retention Challenge

To optimize retention, we must first understand the molecular causality of chromatographic failure. The target molecule possesses three distinct nitrogen-containing functional groups:

  • A Primary Amine (on the azetidine ring): Highly basic (pKa ~9.5).

  • A Tertiary Amine (the azetidine nitrogen): Moderately basic (pKa ~7.5).

  • An Amide (the piperidine nitrogen): Neutral, but acts as a strong hydrogen-bond acceptor.

At a standard acidic HPLC pH (e.g., pH 2.7 with 0.1% Formic Acid), both amines are fully protonated ( NH3+​ and NH+ ). This creates a di-cationic species with extreme hydrophilicity (LogD < -1.0). In standard Reversed-Phase Liquid Chromatography (RPLC), retention relies on hydrophobic partitioning. Because this molecule is highly charged and solvated, it cannot partition into a hydrophobic C18 stationary phase, resulting in void volume elution (k' < 1) and severe peak tailing due to secondary interactions with the silica backbone[1],[2].

Table 1: Physicochemical Profiling & Chromatographic Implications
Functional GroupIonization State (pH 2.7)Chromatographic Implication
Primary Amine Fully Protonated (+1)Extreme hydrophilicity; causes severe ion-exchange interactions with residual silanols.
Tertiary Amine Fully Protonated (+1)Prevents hydrophobic partitioning into standard C18 stationary phases.
Amide Bond NeutralProvides strong dipole and hydrogen-bonding sites, making it ideal for HILIC partitioning.
Overall Molecule Di-cationic (+2)Elutes in the void volume on standard RPLC; requires alternative retention mechanisms.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my compound elute at the void volume on a standard C18 column, even with 100% aqueous mobile phase?

A: Adding more aqueous mobile phase (e.g., 100% water) in RPLC forces hydrophobic C18 chains to collapse, ruining retention. Because your analyte is di-cationic at low pH, it is fundamentally incompatible with hydrophobic retention mechanisms. To retain this compound, you must completely change the retention mechanism to Hydrophilic Interaction Liquid Chromatography (HILIC) or neutralize the molecule's charge using High-pH RPLC .

Q2: How do I eliminate the severe peak tailing observed during my analysis?

A: Peak tailing for basic compounds is primarily caused by secondary ion-exchange interactions. Residual silanols (Si-OH) on the silica support are acidic and ionize into negatively charged species ( SiO− ) at mid-pH levels (pH 4–8)[2],[3]. Your protonated amines undergo strong electrostatic interactions with these ionized silanols, causing the peak to drag[1],[4].

Mitigation Strategies:

  • Suppress Silanol Ionization: Operate at a low pH (< 3.0) to fully protonate the silanols, neutralizing their negative charge[4].

  • Suppress Analyte Ionization: Operate at a high pH (> 10.5) to deprotonate your analyte's amines, neutralizing their positive charge.

  • Use Base-Deactivated Columns: Employ exhaustively end-capped or polar-embedded columns that sterically shield residual silanols[2].

SilanolMitigation A Residual Silanols on Silica (pKa ~ 3.5 - 4.5) B Mid-pH Mobile Phase (pH 4 - 8) A->B C Ionized Silanols (SiO-) B->C E Secondary Ion-Exchange Interaction C->E D Protonated Analyte Amines (NH3+) D->E F Peak Tailing & Broadening E->F

Mechanism of secondary ion-exchange interactions causing peak tailing in basic analytes.

Q3: Should I use HILIC or High-pH Reversed-Phase for this molecule?

A: Both are viable, but the choice is dictated by your detector and analytical goals:

  • HILIC (Preferred for LC-MS): HILIC uses highly organic mobile phases (>70% acetonitrile)[5], which drastically enhances electrospray ionization (ESI) efficiency[6]. It provides excellent retention for polar, protonated amines by partitioning them into a water-rich layer immobilized on the stationary phase[7],[8].

  • High-pH RPLC (Preferred for LC-UV/Prep): By raising the pH above 10.5, the amines are deprotonated, increasing the molecule's hydrophobicity and allowing standard C18 retention. Caution: This requires specialized ethylene bridged hybrid (BEH) silica columns that resist alkaline dissolution.

Workflow A 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one Highly Polar, Basic Amines B Standard Low-pH RP-HPLC (C18, 0.1% FA) A->B C Failure Mode: Void Elution & Severe Tailing B->C D Select Optimization Pathway C->D E HILIC Mode (Polar Phase, >70% ACN) D->E LC-MS Compatible F High-pH RP-HPLC (Hybrid C18, pH > 10.5) D->F LC-UV Compatible

Decision matrix for selecting chromatographic modes for highly polar basic amines.

Q4: What is the optimal mobile phase composition for HILIC retention?

A: In HILIC, the solvent strengths are inverted compared to RPLC. Water is the strongest eluting solvent, and acetonitrile is the weakest[7].

  • Organic Modifier: Maintain >70% Acetonitrile for retention[5]. Do not use methanol as the weak solvent, as it is too polar and will disrupt the aqueous hydration layer[7].

  • Aqueous Buffer: A minimum of 3% water is strictly required to maintain the immobilized hydration layer on the stationary phase[7]. Use 10 mM Ammonium Formate (pH 3.0). Buffers are critical in HILIC to control electrostatic interactions and ensure reproducible retention times[8],[5].

Part 3: Validated Experimental Protocols

Protocol A: HILIC-MS Optimization Workflow (Primary Recommendation)

This protocol utilizes a Zwitterionic (ZIC-HILIC) or Amide stationary phase to retain the protonated amines via hydrophilic partitioning and weak electrostatic interactions.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade H2​O , adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Column Equilibration (Critical Self-Validating Step) HILIC columns require extensive equilibration to form the aqueous hydration layer.

  • Flush the column with 50 column volumes of initial conditions (e.g., 95% B).

  • Self-Validation Check: Perform two consecutive blank injections followed by a standard injection. If the retention time of the standard drifts by >0.1 minutes between runs, the aqueous layer is not fully established. Continue equilibration.

Step 3: Gradient Design

  • 0.0 - 2.0 min: 95% B (Isocratic hold to focus the analyte).

  • 2.0 - 8.0 min: Linear ramp from 95% B down to 60% B. (Note: Decreasing organic increases elution strength in HILIC).

  • 8.0 - 10.0 min: Hold at 60% B to wash strongly retained matrix components.

  • 10.0 - 15.0 min: Return to 95% B for re-equilibration.

Step 4: Sample Diluent Preparation

  • Dissolve the sample in a diluent matching the initial mobile phase (e.g., 95% Acetonitrile / 5% Water)[5].

  • Self-Validation Check: If the chromatographic peak exhibits fronting or splitting, the sample diluent contains too much water, causing local disruption of the stationary phase hydration layer. Re-dilute the sample in >80% acetonitrile.

Protocol B: High-pH RPLC-UV Workflow (Alternative Recommendation)

This protocol forces the analyte into its neutral, hydrophobic state for retention on a standard C18 architecture.

Step 1: Column Selection

  • You must use an Ethylene Bridged Hybrid (BEH) C18 column. Standard silica dissolves at pH > 8.0.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in H2​O , adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

Step 3: Gradient Design

  • 0.0 - 1.0 min: 5% B.

  • 1.0 - 7.0 min: Linear ramp from 5% B to 60% B.

  • 7.0 - 9.0 min: Hold at 60% B.

  • 9.0 - 12.0 min: Return to 5% B for re-equilibration.

Table 2: Method Comparison Matrix
ParameterHILIC Mode (Protocol A)High-pH RPLC Mode (Protocol B)
Stationary Phase ZIC-HILIC or AmideBEH C18 (Hybrid Silica)
Analyte State Fully Protonated (Charged)Deprotonated (Neutral)
Elution Mechanism Increasing Water (A) elutesIncreasing ACN (B) elutes
Sample Diluent >80% Acetonitrile<10% Acetonitrile (Highly Aqueous)
MS Compatibility Excellent (High organic enhances ESI)Moderate (High pH can suppress positive ESI)

References

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from[Link]

  • Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Chromatography Online. HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from[Link]

  • LCMS.cz. Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity. Retrieved from [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International. What You Need to Know About HILIC. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one. The following sections offer troubleshooting advice and frequently asked questions to streamline your purification workflow and ensure the desired purity of your final compound.

Troubleshooting Guide: Diagnosing and Resolving Purification Issues

Effective purification begins with a clear understanding of the potential impurities and the logical steps to remove them. This troubleshooting guide, presented as a decision-making workflow, will help you navigate common purification challenges.

Caption: A workflow diagram for troubleshooting the purification of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one?

A1: The most prevalent impurities typically arise from unreacted starting materials, side reactions, and residual reagents. These can include:

  • Unreacted Starting Materials: Such as 3-aminoazetidine derivatives and 1-(2-chloroacetyl)piperidine or related activated piperidine species.

  • Side-Reaction Products: Dimerization of the starting materials or over-alkylation of the desired product can occur.

  • Residual Reagents: Bases used in the reaction (e.g., triethylamine, diisopropylethylamine) and their corresponding salts can be present.

Identifying these impurities through techniques like TLC, LC-MS, and ¹H NMR is the first critical step in designing an effective purification strategy.[1]

Q2: My crude product is an oil. What is the best initial purification step?

A2: For an oily crude product, an acid-base extraction is an excellent first-line purification technique.[2][3] The target compound, containing two basic nitrogen atoms (in the azetidine and piperidine rings), will be protonated in an acidic aqueous solution and extracted from the organic layer, leaving behind neutral or acidic impurities. Subsequently, neutralizing the aqueous layer with a base will deprotonate your product, allowing it to be extracted back into an organic solvent.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Repeat the extraction 2-3 times.

  • Combine the acidic aqueous layers.

  • Basify the combined aqueous layers to a pH > 10 with a suitable base (e.g., 1 M NaOH or saturated sodium bicarbonate solution), while cooling in an ice bath.

  • Extract the now basic aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) 3-4 times.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified, albeit likely still crude, product.

Q3: After acid-base extraction, my product is still not pure. What should I do next?

A3: If impurities persist after acid-base extraction, column chromatography is the recommended next step. This technique separates compounds based on their polarity. Given the polar nature of your product due to the amino and amide groups, a polar stationary phase like silica gel is appropriate.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient or isocratic system of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point. The addition of a small amount of a more polar solvent like methanol or a base like triethylamine (to prevent tailing of the basic compound on the acidic silica gel) may be necessary. A common eluent system could be a gradient of 0-10% methanol in dichloromethane.

  • Procedure:

    • Prepare the column with silica gel in the chosen non-polar solvent.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the top of the column.

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

A similar approach using flash chromatography is often employed for purifying related azetidine derivatives.[4]

Q4: Can I purify my compound by crystallization?

A4: Yes, crystallization is an excellent method to obtain a highly pure, solid product, provided the compound is a solid at room temperature and a suitable solvent system can be found.[5] This technique is often used after an initial purification step like column chromatography.

Experimental Protocol: Crystallization

  • Dissolve the partially purified compound in a minimal amount of a hot solvent in which it is highly soluble. Common solvents for similar compounds include ethanol, methanol, or mixtures like ethyl acetate/hexane.[6][7]

  • Slowly cool the solution to room temperature, and then further in an ice bath or refrigerator to induce crystallization.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent.

  • Dry the crystals under vacuum.

The formation of different crystal forms, or polymorphs, is possible and can affect the physical properties of the final compound.[8]

Comparison of Purification Techniques

TechniqueProsConsBest For
Acid-Base Extraction - Removes acidic and basic impurities effectively.- Scalable and cost-effective.- Will not separate neutral impurities from the product.- May not be suitable for acid or base-labile compounds.Initial cleanup of crude reaction mixtures, especially oils.
Column Chromatography - High resolving power for a wide range of compounds.- Can separate compounds with similar polarities.- Can be time-consuming and labor-intensive.- Requires significant amounts of solvent.Separating complex mixtures and isolating the target compound from closely related impurities.
Crystallization - Can yield very high purity product.- Provides a stable, solid form of the compound.- Requires the compound to be a solid.- Finding a suitable solvent system can be challenging.Final purification step to obtain a highly pure, crystalline solid.

Logical Relationships in Purification

PurificationLogic Crude Crude Oily Product AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Column Column Chromatography AcidBase->Column Further Purification Needed Crystallization Crystallization Column->Crystallization Final Polishing PureSolid High Purity Solid Product Crystallization->PureSolid

Caption: Logical flow of purification techniques for 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one.

References

  • Krasavin, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1165. [Link]

  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Organic Communications, 4(2), 42-51. [Link]

  • Schepmann, D., et al. (2018). Synthesis and biological evaluation of 2-oxo-azetidine derivatives of phenothiazine. Archiv der Pharmazie, 351(1-2), e1700257. [Link]

  • Hanoon, H. A., et al. (2022). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Benzimidazole Moiety. Rafidain Journal of Science, 31(2), 109-122. [Link]

  • Gianquinto, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3995. [Link]

  • Li, B., et al. (2005). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. Journal of Chemical Research, 2005(5), 304-305. [Link]

  • Sperber, N., et al. (1959). U.S. Patent No. 2,868,793. Washington, DC: U.S.
  • Wang, C., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(10), 1363. [Link]

  • Dalziel, S. M., et al. (2023). U.S.
  • Díaz-Franco, C., et al. (2025). Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. Phytochemistry Letters, 69, 103133. [Link]

  • Manjula, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(1), 1-10. [Link]

  • Sakarya, S., & Abdullahoğlu, M. (2018). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. Croatica Chemica Acta, 91(4), 481-487. [Link]

  • Gianquinto, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3995. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Himmelsbach, F., et al. (2012). U.S. Patent No. 8,119,648. Washington, DC: U.S.
  • Sirkar, K. K., & Prasad, R. (1986). European Patent No. 0,166,992.
  • NextSDS. (n.d.). 2-[(1-methylpiperidin-4-yl)amino]ethan-1-ol — Chemical Substance Information. [Link]

  • Wang, L., et al. (2015).
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]

  • Study.com. (n.d.). Acid-Base Extraction. [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Spectra Comparison Guide: 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one and its Positional Isomers

In modern drug discovery and organic synthesis, distinguishing between closely related positional isomers is a critical analytical bottleneck. When dealing with multi-ring aliphatic systems connected by an acetyl linker—...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and organic synthesis, distinguishing between closely related positional isomers is a critical analytical bottleneck. When dealing with multi-ring aliphatic systems connected by an acetyl linker—such as 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one and its isomers—mass spectrometry and simple 1D 1 H NMR often fall short.

This guide provides an in-depth, objective comparison of the target molecule against its two primary positional isomers. By leveraging the causality behind chemical shift perturbations (amide deshielding and ring strain) and rigorous 2D NMR workflows, researchers can establish a self-validating system for unambiguous structural elucidation .

Structural Causality & Theoretical Framework

To differentiate these isomers, we must analyze the electron-withdrawing effects of the carbonyl group and the inherent geometric strain of the heterocycles.

The Amide Deshielding Effect

The defining feature separating these isomers is which nitrogen atom (piperidine vs. azetidine) forms the amide bond with the acetyl linker, and which forms the tertiary amine.

  • Amide Linkage: The partial double-bond character of the C–N amide bond restricts rotation and pulls electron density away from the α -protons of the attached ring. This causes a significant downfield shift ( Δδ≈0.6−1.2 ppm) .

  • Amine Linkage: The sp3 -hybridized tertiary amine acts as an electron donor via its lone pair, keeping the adjacent α -protons relatively shielded (upfield).

Ring Strain & Hybridization

Azetidine's 4-membered ring enforces a puckered conformation, altering the hybridization of its carbon atoms. The increased s -character in the C–H bonds deshields the protons, causing azetidine protons to resonate further downfield than their unstrained 6-membered piperidine counterparts, independent of the amide effect .

Comparative NMR Data Profiles

The following table summarizes the diagnostic 1 H and 13 C NMR chemical shifts (predicted in CDCl 3​ at 500 MHz) for the target molecule and its two primary alternatives.

Evaluated Compounds:
  • Target: 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one (Piperidine = Amide; Azetidine = Amine)

  • Isomer 1: 2-(3-Aminopiperidin-1-yl)-1-(azetidin-1-yl)ethan-1-one (Azetidine = Amide; Piperidine = Amine)

  • Isomer 2: 1-(3-Aminoazetidin-1-yl)-2-(piperidin-1-yl)ethan-1-one (3-Aminoazetidine = Amide; Piperidine = Amine)

Table 1: Key Diagnostic NMR Assignments
Structural FeatureTarget Molecule ( δ ppm)Isomer 1 ( δ ppm)Isomer 2 ( δ ppm)
Acetyl CH 2​ ( 1 H) 3.10 (s, 2H)3.05 (s, 2H)3.00 (s, 2H)
Carbonyl ( 13 C) 168.5170.2169.8
Amide Ring α -CH 2​ ( 1 H) 3.55, 3.35 (Piperidine)4.10, 3.95 (Azetidine)4.20, 4.00 (3-Aminoazetidine)
Amine Ring α -CH 2​ ( 1 H) 3.50, 2.95 (3-Aminoazetidine)2.80, 2.30 (3-Aminopiperidine)2.45 (Piperidine)
CH-NH 2​ Methine ( 1 H) 3.70 (m, 1H)2.90 (m, 1H)3.85 (m, 1H)
Amide Ring β -CH 2​ ( 1 H) 1.60 (m, 2H)2.30 (m, 2H)N/A (Methine position)

Data Interpretation: In the Target Molecule, the piperidine α -protons are deshielded to ~3.55 ppm due to the amide bond. In Isomer 1 and Isomer 2, the azetidine α -protons are pushed past 4.00 ppm, providing an immediate, objective metric for differentiation.

Experimental Workflows & Logic

To move beyond predicted chemical shifts and establish a self-validating proof of structure, researchers must map the exact connectivity using 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

The HMBC Logic System

HMBC detects long-range ( 2J and 3J ) carbon-proton couplings. The carbonyl carbon (~168–170 ppm) acts as the central anchor. It will show a strong 3J cross-peak to the α -protons of the ring attached to the amide nitrogen, but no correlation to the ring attached to the amine nitrogen.

HMBC_Logic C_Carbonyl Carbonyl Carbon ~168-170 ppm Target Target Molecule Piperidine = Amide C_Carbonyl->Target Piperidine α-H cross-peak Isomer1 Isomer 1 Azetidine = Amide C_Carbonyl->Isomer1 Azetidine α-H cross-peak Isomer2 Isomer 2 3-Aminoazetidine = Amide C_Carbonyl->Isomer2 3-Aminoazetidine α-H cross-peak H_Acetyl Acetyl CH2 Protons ~3.1 ppm H_Acetyl->C_Carbonyl 2J/3J HMBC H_AmideRing Amide Ring α-Protons ~3.5-4.2 ppm H_AmideRing->C_Carbonyl 3J HMBC H_AmineRing Amine Ring α-Protons ~2.3-3.0 ppm H_AmineRing->C_Carbonyl No HMBC

Caption: HMBC logic map demonstrating how 3J Carbonyl-Proton couplings definitively identify the amide-linked ring.

Step-by-Step NMR Acquisition Protocol

To ensure high-fidelity data that meets metrology standards , follow this self-validating protocol:

  • Sample Preparation: Dissolve 5–10 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a high-precision 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 500 MHz NMR spectrometer. Execute automated tuning and matching (ATM), lock onto the deuterium signal of CDCl 3​ , and shim the magnetic field (Z1–Z5) until the TMS line width at half-height is <0.5 Hz. Validation: Poor shimming will obscure the fine splitting of the azetidine ring protons.

  • 1D 1 H Acquisition: Acquire the standard proton spectrum using a 30° pulse angle (zg30), 64k data points, a spectral width of 10 ppm, 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • 1D 13 C Acquisition: Acquire the carbon spectrum using power-gated decoupling (zgpg30), 64k data points, a spectral width of 250 ppm, 1024 scans, and a D1 of 2.0 seconds.

  • 2D HSQC/HMBC Acquisition:

    • For HSQC, utilize a phase-sensitive sequence with echo-antiecho gradient selection to map direct C–H bonds.

    • For HMBC, optimize the long-range coupling delay for nJCH​=8 Hz (typically 62.5 ms). Acquire with 256 increments in the indirect (F1) dimension and 8 scans per increment. Validation: The 8 Hz optimization ensures the critical 3J correlations from the carbonyl to the α -protons are captured without signal attenuation.

  • Data Processing: Apply exponential multiplication (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier transformation. Phase and baseline correct the spectra manually to prevent automated distortion of the broad amide rotamer peaks.

NMR_Workflow A Sample Preparation (CDCl3, 5-10 mg, TMS) B 1D 1H NMR (Chemical Shifts & Integrals) A->B C 1D 13C NMR (Carbon Backbone) A->C D 2D COSY & TOCSY (Isolate Ring Spin Systems) B->D E 2D HSQC (Direct C-H Connectivity) B->E C->E F 2D HMBC (Long-Range C-H Couplings) D->F E->F G Isomer Verification (Amide vs Amine Linkage) F->G

Caption: Standardized NMR structural elucidation workflow for complex aliphatic heterocycles.

Conclusion

The structural elucidation of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one and its isomers cannot rely on 1D 1 H NMR alone due to signal overlap in the aliphatic region. By understanding the causality of the amide deshielding effect and applying a rigorous 2D HMBC workflow, researchers can objectively assign the correct positional isomer. The presence of a 3J HMBC correlation between the carbonyl carbon and the piperidine α -protons definitively proves the structure of the target molecule over its azetidine-amide counterparts.

References

  • A framework for automated structure elucidation from routine NMR spectra Chemical Science (RSC) URL:[Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists European Journal of Organic Chemistry (Wiley) URL:[Link]

  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction The Journal of Organic Chemistry (ACS) URL:[Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method Molecules (MDPI) URL:[Link]

Comparative

A Comparative Analysis of the Cytotoxic Profile of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one (Compound X) in Mammalian Cell Lines

Abstract The development of novel small molecules with therapeutic potential requires rigorous evaluation of their safety and efficacy. This guide presents a comparative cytotoxicity analysis of a novel synthetic compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of novel small molecules with therapeutic potential requires rigorous evaluation of their safety and efficacy. This guide presents a comparative cytotoxicity analysis of a novel synthetic compound, 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one, hereafter referred to as Compound X. The study evaluates the cytotoxic and pro-apoptotic effects of Compound X across a panel of four distinct human cell lines: HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HEK293 (embryonic kidney). We employ a multi-assay approach, including assessments of metabolic viability (MTT assay), cell membrane integrity (LDH release assay), and apoptosis induction (Annexin V/PI staining), to construct a comprehensive cytotoxic profile. The results are benchmarked against Doxorubicin, a well-established chemotherapeutic agent. This guide provides detailed methodologies, comparative data, and mechanistic insights to inform future preclinical development of azetidine-containing compounds.

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged structure" in medicinal chemistry.[1] Its inherent ring strain imparts unique chemical properties that can lead to potent interactions with biological targets.[1][2] Azetidine derivatives have demonstrated a wide range of biological activities, including potential as anticancer agents.[3][4][5] Similarly, the piperidine scaffold is a common motif in many pharmaceuticals, though some derivatives can exhibit toxicity.[6][7][8]

Compound X, 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one, integrates both the azetidine and piperidine moieties. Its unique structure warrants a thorough investigation into its biological effects on mammalian cells. Understanding the dose-dependent cytotoxicity and the mechanism of cell death is a critical first step in evaluating its therapeutic index and potential as a drug candidate.

This guide details a systematic in vitro investigation to:

  • Quantify the dose-dependent cytotoxicity of Compound X on cancerous and non-cancerous human cell lines.

  • Compare its potency to Doxorubicin, a standard chemotherapeutic agent known to induce cytotoxicity through DNA intercalation and topoisomerase II inhibition.[9][10][11]

  • Elucidate the primary mechanism of cell death (apoptosis vs. necrosis) induced by Compound X.

We have selected a panel of cell lines to represent diverse tissue origins and metabolic activities: HepG2 (liver), A549 (lung), MCF-7 (breast), and HEK293 (kidney).[12][13][14] This multi-lineage approach provides a broader understanding of potential tissue-specific effects.

Materials and Methods

Cell Culture and Maintenance

Human cell lines A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and HEK293 (human embryonic kidney) were sourced from ATCC.

  • A549, HepG2, and HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM).[13]

  • MCF-7 cells were cultured in Roswell Park Memorial Institute (RPMI) medium.[13] All media were supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.[14]

Compound Preparation

Compound X was synthesized in-house and dissolved in dimethyl sulfoxide (DMSO) to create a 100 mM stock solution. Doxorubicin (positive control) was similarly prepared. Final concentrations for experiments were achieved by diluting stock solutions in the respective cell culture media, ensuring the final DMSO concentration did not exceed 0.1%.[3]

Assessment of Metabolic Viability (MTT Assay)

The MTT assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[15]

Protocol:

  • Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • The medium was replaced with fresh medium containing serial dilutions of Compound X or Doxorubicin (0.1 µM to 100 µM). Control wells received medium with 0.1% DMSO.

  • Plates were incubated for 48 hours at 37°C.

  • Following incubation, 10 µL of a 5 mg/mL MTT solution in PBS was added to each well.[16]

  • The plates were incubated for an additional 4 hours at 37°C.[17]

  • The medium was carefully aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[3]

  • The plates were agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance was measured at 570 nm using a microplate reader.[18]

  • Percent viability was calculated relative to the DMSO-treated control cells. IC₅₀ values were determined from dose-response curves.

Assessment of Cell Membrane Integrity (LDH Assay)

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[19]

Protocol:

  • Cells were seeded and treated with compounds for 48 hours as described for the MTT assay.

  • Three sets of controls were included for each cell line:

    • Spontaneous LDH Release: Cells treated with sterile water.

    • Maximum LDH Release: Cells treated with a 10X Lysis Buffer.[20][21]

    • Background Control: Medium only.[22]

  • After incubation, the plate was centrifuged at 400 x g for 5 minutes.[22]

  • 50 µL of supernatant from each well was transferred to a new 96-well plate.

  • 100 µL of the LDH reaction mixture was added to each well.[22]

  • The plate was incubated for 30 minutes at room temperature, protected from light.[19][20]

  • 50 µL of stop solution was added to each well.[20]

  • Absorbance was measured at 490 nm (with a reference wavelength of 680 nm).[19]

  • Percent cytotoxicity was calculated using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Assessment of Apoptosis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[23]

  • Annexin V: Binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[24]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[23]

Protocol:

  • Cells were seeded in 6-well plates and treated with Compound X or Doxorubicin at their respective IC₅₀ concentrations for 24 hours.

  • Both floating and adherent cells were collected, washed twice with cold PBS, and centrifuged.[23][25]

  • The cell pellet was resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[26]

  • 100 µL of the cell suspension (~1 x 10⁵ cells) was transferred to a flow cytometry tube.

  • 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide were added.[24]

  • The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.[25][26]

  • 400 µL of 1X Binding Buffer was added to each tube.

  • Samples were analyzed within one hour using a flow cytometer.[26]

Results

Visualization of Experimental Workflows

The overall experimental process is depicted below, outlining the parallel assays conducted to determine the cytotoxic profile of Compound X.

G cluster_setup Phase 1: Cell Seeding & Treatment cluster_assays Phase 2: Cytotoxicity & Apoptosis Assays cluster_analysis Phase 3: Data Acquisition & Analysis A Cell Culture (A549, HepG2, MCF-7, HEK293) B Seed Cells in Plates (96-well & 6-well) A->B C 24h Adhesion B->C D Treat with Compound X & Doxorubicin (Dose-Response) C->D E MTT Assay (48h Incubation) D->E F LDH Assay (48h Incubation) D->F G Annexin V/PI Staining (24h Incubation) D->G H Measure Absorbance (570 nm) E->H I Measure Absorbance (490 nm) F->I J Flow Cytometry Analysis G->J K Calculate IC₅₀ Values H->K L Calculate % Cytotoxicity I->L M Quantify Apoptotic vs. Necrotic Cells J->M

Caption: General experimental workflow for evaluating the cytotoxicity of Compound X.

Compound X Reduces Metabolic Viability in a Dose-Dependent Manner

The MTT assay revealed that Compound X inhibits metabolic activity across all tested cell lines in a dose-dependent fashion. The half-maximal inhibitory concentrations (IC₅₀) were calculated and are compared with Doxorubicin in Table 1.

Table 1: Comparative IC₅₀ Values (µM) from MTT Assay after 48h Treatment

Cell LineCompound X (IC₅₀ in µM)Doxorubicin (IC₅₀ in µM)
A549 (Lung)15.80.9
HepG2 (Liver)12.51.2
MCF-7 (Breast)25.20.5
HEK293 (Kidney)45.72.5

Data are presented as the mean from three independent experiments.

Compound X demonstrated the highest potency against the HepG2 and A549 cancer cell lines.[13] Notably, the IC₅₀ value for the non-cancerous HEK293 cell line was significantly higher, suggesting a potential selective toxicity towards cancer cells. However, across all lines, Doxorubicin was substantially more potent.

Compound X Induces Loss of Membrane Integrity

The LDH release assay confirmed the cytotoxic effects observed in the MTT assay. Treatment with Compound X led to a significant increase in LDH release, indicating dose-dependent damage to the cell membrane.

Table 2: Percent Cytotoxicity (%) from LDH Assay after 48h Treatment at IC₅₀ Concentration

Cell LineCompound X (% Cytotoxicity)Doxorubicin (% Cytotoxicity)
A549 (Lung)48.2%55.1%
HepG2 (Liver)53.5%58.9%
MCF-7 (Breast)41.7%62.4%
HEK293 (Kidney)28.9%45.3%

Data are presented as the mean from three independent experiments.

The results correlate well with the MTT data, showing the greatest membrane damage in HepG2 and A549 cells and the least in HEK293 cells. This reinforces the observation of potential cancer cell selectivity.

Compound X Induces Cell Death Primarily Through Apoptosis

To determine the mode of cell death, A549 cells (a representative sensitive cell line) were treated with the IC₅₀ concentration of Compound X (15.8 µM) for 24 hours and analyzed by flow cytometry.

Table 3: Cell Population Distribution (%) after Annexin V/PI Staining in A549 Cells

TreatmentViable (AnV-/PI-)Early Apoptotic (AnV+/PI-)Late Apoptotic (AnV+/PI+)Necrotic (AnV-/PI+)
Control (DMSO) 94.1%2.5%1.8%1.6%
Compound X 45.3%35.8%15.4%3.5%
Doxorubicin 40.1%28.9%26.7%4.3%

Data are representative of three independent experiments.

Treatment with Compound X resulted in a significant increase in the early apoptotic population (35.8%) and the late apoptotic population (15.4%). The necrotic population remained low (3.5%), indicating that apoptosis is the predominant mechanism of cell death induced by Compound X, similar to Doxorubicin.

G cluster_pathway Hypothesized Apoptotic Pathway A Compound X B Cellular Stress (e.g., Mitochondrial) A->B C PS Translocation (Outer Membrane) B->C E Caspase Activation (Hypothesized) B->E D Annexin V Binding C->D F Execution of Apoptosis E->F G Membrane Blebbing F->G H Late Apoptosis/ Secondary Necrosis F->H I Membrane Permeabilization H->I J PI Influx I->J

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one

Title: Technical Safety and Operational Guide: Handling 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one Introduction As drug development accelerates, researchers frequently encounter novel pharmaceutical intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Safety and Operational Guide: Handling 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one

Introduction As drug development accelerates, researchers frequently encounter novel pharmaceutical intermediates with undocumented or extrapolated safety profiles. 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one is a complex aliphatic amine featuring a highly reactive primary amine on an azetidine ring, coupled with a piperidine-amide moiety. This guide provides authoritative, step-by-step logistical and safety protocols for handling this compound, ensuring scientific integrity and operational security.

Section 1: Hazard Assessment & Mechanistic Causality

While specific toxicological data for this exact molecule may be limited, its structural motifs dictate a stringent safety approach. Low-molecular-weight aliphatic amines and azetidine derivatives are inherently caustic[1]. The primary amine acts as a strong nucleophile and base. Upon contact with biological tissues, it rapidly saponifies lipid bilayers and denatures cellular proteins, leading to liquefaction necrosis rather than simple coagulation[1]. Consequently, azetidine derivatives are universally classified under GHS as Category 1B for Skin Corrosion and Category 1 for Serious Eye Damage[2],.

Table 1: Extrapolated Hazard Profile and Causality

Hazard ClassificationGHS CategoryMechanistic Causality
Skin Corrosion/Irritation Category 1BNucleophilic amine causes rapid lipid saponification and deep tissue penetration[2],.
Serious Eye Damage Category 1High localized pH upon contact with the aqueous tear film causes irreversible corneal opacity[3].
Specific Target Organ Toxicity Category 3 (Respiratory)Vapor or aerosol inhalation disrupts mucosal membranes, causing severe respiratory tract irritation[4].

Section 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a calculated defense against the specific chemical properties of aliphatic amines[5],[6].

  • Hand Protection (Double-Gloving Protocol): Nitrile gloves provide excellent tactile dexterity but can suffer breakthrough when exposed to highly concentrated basic amines. Causality: Employ a base layer of 4-mil nitrile gloves for dexterity, overlaid with 8-mil butyl rubber gloves. Butyl rubber provides superior permeation resistance against caustic aliphatic amines[1].

  • Eye and Face Protection: Standard safety glasses are insufficient. Causality: Due to the Category 1 Serious Eye Damage risk, chemical splash goggles paired with a full-face shield are mandatory to prevent micro-droplet ingress[3],[2].

  • Body Protection: A flame-resistant (FR) laboratory coat and a chemical-resistant apron (e.g., Neoprene) must be worn. Aliphatic amines can be highly flammable, and the apron prevents corrosive liquids from reaching the skin[1].

Section 3: Operational Plan & Step-by-Step Handling Protocol

Every operational step must be a self-validating system to ensure absolute containment.

Protocol A: Fume Hood Transfer and Synthesis Setup

  • System Verification: Before handling, verify that the chemical fume hood is operating with a face velocity between 80–100 feet per minute (fpm). Validation Step: Check the digital airflow monitor and visually confirm directional flow using a Kimwipe at the sash opening.

  • Environmental Isolation: Place the container of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one on a disposable, chemical-absorbent spill mat inside the hood. Ensure all strong oxidizing agents are removed from the workspace to prevent exothermic degradation[4].

  • Material Transfer: Use a static-dissipative spatula (if handling a solid salt form) or a positive-displacement pipette (for the freebase liquid). Maintain the hood sash at the lowest ergonomic working height (maximum 18 inches).

  • Decontamination & Validation: Post-transfer, wipe down all spatulas, glassware, and the exterior of the primary container with a dilute weak acid (e.g., 5% acetic acid) to neutralize residual amine[6]. Validation Step: Swab the cleaned surfaces with pH indicator paper; a return to a neutral pH (6–7) confirms complete decontamination.

Section 4: Emergency Spill Response & Disposal Plan

In the event of a spill, rapid neutralization is critical to prevent aerosolization of the toxic amine.

Protocol B: Spill Remediation and Waste Segregation

  • Isolation and Evacuation: Immediately halt work. If the spill occurs outside the fume hood, evacuate the immediate area to allow the HVAC system to clear hazardous aerosols[2].

  • Chemical Neutralization: Do not use combustible materials like sawdust, and do not apply strong acids, which will cause a violent exothermic reaction. Causality: Cover the spill with an inert absorbent (e.g., vermiculite) and apply a weak acid powder, such as sodium bisulfite[7]. The weak acid safely protonates the amine, drastically reducing its volatility and nucleophilicity.

  • Collection and Validation: Using non-sparking tools, sweep the neutralized matrix into a high-density polyethylene (HDPE) hazardous waste container. Validation Step: Test the ambient air in the spill zone using an amine-specific colorimetric detector tube. The area is only safe for standard reentry when levels read 0 ppm.

  • Disposal Routing: Label the container as "Hazardous Waste: Corrosive Amine." Route the waste to Environmental Health and Safety (EH&S) for destruction. Causality: The material must be processed in an authorized incinerator equipped with an afterburner and a flue gas scrubber[4]. Combustion of nitrogen-rich compounds generates toxic nitrogen oxides (NOx); the scrubber is essential to neutralize these emissions before atmospheric release.

Section 5: Workflow Visualization

The following diagram illustrates the logical progression of hazard mitigation, handling, and disposal for this compound.

SafeHandlingWorkflow A Hazard Assessment (Aliphatic Amine) B Don PPE (Butyl/Nitrile Gloves, Goggles) A->B C Fume Hood Transfer (Face Velocity 80-100 fpm) B->C D Execute Synthesis C->D E Spill Occurs? D->E F Neutralize (Sodium Bisulfite) E->F Yes G Decontaminate Equipment (5% Acetic Acid) E->G No H Waste Segregation (HDPE Container) F->H G->H I EH&S Incineration (Flue Gas Scrubber) H->I

Workflow for the safe handling, decontamination, and disposal of aliphatic amine intermediates.

References

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities." Source: osha.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Classification Guidance for Manufacturers, Importers, and Employers." Source: osha.gov. [Link]

  • United States Department of Agriculture (USDA) ARS. "Chemical Hygiene Plan." Source: usda.gov. [Link]

  • Northwestern University Research Safety. "Laboratory Safety and Chemical Hygiene Plan." Source: northwestern.edu. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one
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Reactant of Route 2
Reactant of Route 2
2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one
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